5,5-Dichloro-1,3-dioxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61423-38-9 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
5,5-dichloro-1,3-dioxane |
InChI |
InChI=1S/C4H6Cl2O2/c5-4(6)1-7-3-8-2-4/h1-3H2 |
InChI Key |
BLQNXMDZYXNPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,5-Dichloro-1,3-dioxane
This technical guide provides a comprehensive overview of the synthesis of 5,5-dichloro-1,3-dioxane, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. While a specific, detailed experimental protocol for this exact molecule is not widely published, this guide outlines a robust and chemically sound synthetic strategy based on established principles of organic chemistry.
Core Synthesis Strategy: Acid-Catalyzed Acetalization
The most direct and efficient method for the synthesis of this compound is the acid-catalyzed reaction between 2,2-dichloro-1,3-propanediol and a suitable source of formaldehyde, such as paraformaldehyde. This reaction is a classic example of acetal formation, a fundamental transformation in organic synthesis for the protection of diols or the formation of cyclic acetals.
The reaction proceeds via the protonation of the carbonyl group of formaldehyde by an acid catalyst, which increases its electrophilicity. The hydroxyl groups of 2,2-dichloro-1,3-propanediol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration, driven by the removal of water, leads to the formation of the stable six-membered 1,3-dioxane ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₄H₆Cl₂O₂ |
| Molecular Weight | 157.00 g/mol |
| Starting Material 1 | 2,2-dichloro-1,3-propanediol |
| Starting Material 2 | Paraformaldehyde |
| Proposed Catalyst | p-Toluenesulfonic acid (catalytic) |
| Proposed Solvent | Toluene |
| Reaction Temperature | Reflux (approx. 111 °C) |
| Theoretical Yield | Dependent on the limiting reagent |
| Anticipated Physical State | Colorless liquid or low-melting solid |
Experimental Protocol
This section details a plausible experimental procedure for the synthesis of this compound.
Materials and Reagents:
-
2,2-dichloro-1,3-propanediol
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard organic synthesis glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine 2,2-dichloro-1,3-propanediol (14.3 g, 0.10 mol), paraformaldehyde (3.3 g, 0.11 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g).
-
Solvent Addition: Add 120 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 2-4 hours when no more water is evolved.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
-
Predicted Spectroscopic Data
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, estimated based on its structure and data from analogous compounds.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H NMR | H-2 (O-CH₂ -O) | 4.9 - 5.1 | Singlet |
| H-4, H-6 (2 x CH₂ O) | 4.0 - 4.2 | Singlet | |
| ¹³C NMR | C-2 (O-C H₂-O) | 90 - 95 | |
| C-5 (C Cl₂) | 80 - 85 | ||
| C-4, C-6 (2 x C H₂O) | 70 - 75 |
Mandatory Visualizations
Proposed Reaction Pathway
Caption: Acid-catalyzed synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
An In-depth Technical Guide to the Chemical Properties of 5,5-Dichloro-1,3-dioxane
Disclaimer: 5,5-Dichloro-1,3-dioxane is not a commonly available chemical, and as such, there is a scarcity of published experimental data regarding its specific properties. This guide has been compiled based on the known chemistry of the 1,3-dioxane ring system, the influence of gem-dichloro substitution, and data from structurally related compounds. The information presented herein, particularly quantitative data and reaction specifics, should be considered predictive and requires experimental verification.
Introduction
The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions. This structural motif is found in various natural products and is a valuable protecting group for 1,3-diols and carbonyl compounds in organic synthesis.[1] The introduction of two chlorine atoms at the 5-position is expected to significantly influence the chemical and physical properties of the parent ring, including its conformation, reactivity, and potential biological activity. This document provides a detailed overview of the predicted chemical properties, a plausible synthetic route, and safety considerations for this compound.
Predicted Chemical and Physical Properties
The properties of this compound have been estimated based on the properties of the parent 1,3-dioxane and the known effects of chlorination.
Tabulated Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₄H₆Cl₂O₂ | Structural analysis |
| Molecular Weight | 157.00 g/mol | Based on atomic weights |
| Appearance | Colorless liquid | Analogy with 1,3-dioxane[2] and other small chlorinated alkanes. |
| Boiling Point | 180-200 °C | Increased molecular weight and polarity compared to 1,3-dioxane (b.p. 103 °C)[2]. |
| Melting Point | < -20 °C | Chlorination can disrupt crystal packing, leading to a low melting point, similar to 1,3-dioxane (-42 °C)[2]. |
| Density | ~1.3-1.4 g/cm³ | The presence of two chlorine atoms significantly increases density over that of 1,3-dioxane (~1.03 g/cm³). |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (ethers, halogenated solvents, esters). | The polar C-Cl bonds may slightly increase water solubility over non-polar alkanes, but the overall molecule is largely non-polar. The parent 1,3-dioxane is miscible with water[3]. |
| CAS Number | Not assigned | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |
Synthesis and Reactivity
While no specific synthesis for this compound has been documented, a plausible synthetic route can be proposed based on well-established reactions for the formation of 1,3-dioxanes.
Proposed Synthesis
The most common method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[2] In this case, the logical precursors would be 2,2-dichloropropane-1,3-diol and formaldehyde.
Reaction Scheme:
2,2-Dichloropropane-1,3-diol + Formaldehyde ⇌ this compound + Water
This reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
2,2-dichloropropane-1,3-diol
-
Paraformaldehyde (as a source of formaldehyde)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,2-dichloropropane-1,3-diol (1.0 eq), paraformaldehyde (1.2 eq), and toluene to create a ~0.5 M solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of the reaction mixture.
-
Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Logical Workflow for Proposed Synthesis
Caption: A flowchart illustrating the proposed synthetic workflow for this compound.
Predicted Reactivity
-
Stability: 1,3-dioxanes are generally stable under basic, oxidative, and reductive conditions. However, they are labile towards Brønsted and Lewis acids, which will hydrolyze the acetal back to the corresponding diol and aldehyde.[1]
-
Conformation: The 1,3-dioxane ring typically adopts a chair conformation.[1] The bulky chlorine atoms at the 5-position would likely favor an equatorial orientation to minimize steric strain.
-
Reactions at the 5-position: The gem-dichloro group is generally unreactive towards nucleophilic substitution unless activated. Radical reactions could potentially occur at the C-H bonds of the ring.
Predicted Spectroscopic Data
While no experimental spectra are available, the expected features can be predicted.
| Spectroscopy | Predicted Features |
| ¹H NMR | Two signals are expected. The protons at the 4 and 6 positions (CH₂) would be equivalent and appear as a singlet. The protons at the 2 position (CH₂) would also appear as a singlet. The chemical shifts would be influenced by the electronegative oxygen and chlorine atoms. |
| ¹³C NMR | Three signals are expected, corresponding to the carbon atoms at the 2, 4/6, and 5 positions. The carbon at the 5-position, bearing two chlorine atoms, would be significantly downfield. |
| Mass Spec | The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of formaldehyde or cleavage of the ring. |
Safety and Handling
No specific toxicity data for this compound is available. However, based on related compounds, the following precautions should be taken.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Chlorinated organic compounds can have varying degrees of toxicity. It is important to note that the term "dioxin" often refers to a class of highly toxic, persistent environmental pollutants, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][5][6][7] this compound is structurally distinct from these toxic "dioxins." However, in the absence of specific data, it should be handled as a potentially toxic substance.
-
Flammability: The parent compound, 1,3-dioxane, is flammable.[2] The presence of chlorine atoms will reduce flammability, but it should still be kept away from ignition sources.
Potential Applications in Research and Drug Development
Given its structure, this compound could serve as a unique building block in organic synthesis.
-
Scaffold for Novel Compounds: The gem-dichloro group can be a precursor to other functional groups, such as ketones or other substituted derivatives, through various chemical transformations.
-
Influence on Biological Activity: The introduction of a dichlorinated moiety can alter the lipophilicity, metabolic stability, and binding interactions of a molecule. This could be explored in the design of new drug candidates. For instance, some 1,3-dioxane derivatives have been investigated as novel bacterial topoisomerase inhibitors. While there is no direct evidence for this compound, its structural features could be incorporated into similar pharmacophores.
Logical Relationship of Properties and Applications
Caption: A diagram showing the relationship between the structural features, chemical properties, and potential applications of this compound.
Conclusion
This compound represents an interesting, albeit understudied, chemical entity. While its physical and chemical properties are yet to be experimentally determined, predictions based on fundamental chemical principles suggest it could be a useful intermediate in organic synthesis. Its stability under many common reaction conditions, combined with the reactivity of the acetal and gem-dichloro functionalities, makes it a potentially versatile tool for chemists. Further research is needed to synthesize this compound and characterize its properties and reactivity to fully unlock its potential in both academic and industrial research, including the field of drug development.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dioxane, 98% | Fisher Scientific [fishersci.ca]
- 4. "Biological and Human Health Effects of the Chlorinated Dioxin 2,3,7,8 " by Paul Patterson [nsuworks.nova.edu]
- 5. An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Dioxins [who.int]
Spectroscopic Profile of 5,5-Dichloro-1,3-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,5-dichloro-1,3-dioxane, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the identification and characterization of this compound and its analogues.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.9 - 5.1 | Singlet | 2H | O-CH₂ -O (C2) |
| ~4.0 - 4.2 | Singlet | 4H | CH₂ -O (C4, C6) |
Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃. The protons at the C4 and C6 positions are expected to be equivalent due to the symmetry of the molecule, resulting in a single signal. Similarly, the two protons at the C2 position are also equivalent.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~90 - 95 | C 2 (O-CH₂-O) |
| ~85 - 90 | C 5 (CCl₂) |
| ~70 - 75 | C 4, C 6 (CH₂-O) |
Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃. The presence of two chlorine atoms on C5 is expected to significantly deshield this carbon, resulting in a downfield chemical shift.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2850 | Medium-Strong | C-H stretching (aliphatic) |
| 1150 - 1050 | Strong | C-O-C stretching (cyclic ether) |
| 800 - 600 | Medium-Strong | C-Cl stretching |
Note: The IR spectrum is expected to be dominated by the strong C-O-C stretching vibrations characteristic of the dioxane ring and the C-Cl stretching vibrations.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 156, 158, 160 | High | [M]⁺ (Molecular ion) |
| 121, 123 | Medium | [M-Cl]⁺ |
| 86 | Medium | [M-Cl₂]⁺ |
| 49, 51 | High | [CH₂Cl]⁺ |
| 29 | Medium | [CHO]⁺ |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (approximately 3:1 ratio for [M]⁺ and [M+2]⁺, and 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺). The fragmentation is predicted to involve the loss of chlorine atoms and cleavage of the dioxane ring.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 10-200). The ionization energy for EI is typically set to 70 eV.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Predicted Mass Spectrometry Fragmentation of this compound
This diagram visualizes the predicted key fragmentation pathways of this compound in an electron ionization mass spectrometer.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
The Reactivity of 5,5-Dichloro-1,3-dioxane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxane scaffold is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds. Its conformational rigidity and potential for stereochemical control make it an attractive building block in organic synthesis. The introduction of reactive functional groups onto the 1,3-dioxane ring system opens up avenues for diverse chemical transformations. This technical guide focuses on the reactions of 5,5-dichloro-1,3-dioxane, a derivative with the potential for unique reactivity stemming from the gem-dichloro substitution. While specific literature on this compound is limited, this document extrapolates potential reactions based on the known chemistry of similar structures and general principles of organic reactivity.
Synthesis of this compound
The synthesis of this compound would likely proceed through the acetalization of 2,2-dichloropropane-1,3-diol with a suitable carbonyl compound, most commonly formaldehyde or its equivalents, under acidic conditions.
Hypothetical Synthetic Pathway:
Caption: Hypothetical synthesis of this compound.
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts/Signals |
| ¹H NMR | A singlet for the four equivalent protons on the carbons adjacent to the oxygen atoms (C4 and C6). A singlet for the two protons on the carbon between the two oxygen atoms (C2). The exact chemical shifts would depend on the solvent used. |
| ¹³C NMR | A signal for the quaternary carbon at C5 bearing the two chlorine atoms (expected to be significantly downfield). A signal for the equivalent methylene carbons at C4 and C6. A signal for the methylene carbon at C2. |
| IR | C-H stretching vibrations around 2850-3000 cm⁻¹. C-O stretching vibrations characteristic of the acetal group. C-Cl stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C4H6Cl2O2. The isotopic pattern of the molecular ion would show the characteristic 3:1 ratio for the presence of two chlorine atoms. |
Potential Reactions of this compound
The reactivity of this compound is expected to be centered around the C5 position bearing the two chlorine atoms. These chlorine atoms can potentially undergo nucleophilic substitution or elimination reactions. The stability of the 1,3-dioxane ring under various reaction conditions is also a key consideration.
Nucleophilic Substitution Reactions
The gem-dichloro substitution at the C5 position makes this carbon atom a potential electrophilic site for nucleophilic attack. However, the steric hindrance and the electronic effects of the two chlorine atoms and the adjacent oxygen atoms might influence the reactivity.
Potential Nucleophilic Substitution Pathways:
Caption: General scheme for nucleophilic substitution.
Experimental Protocol (Hypothetical): Nucleophilic Substitution with an Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF).
-
Reagent Addition: Add the amine nucleophile (2-3 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to liberate the free amine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Potential Nucleophilic Substitution Reactions and Expected Products
| Nucleophile | Reagents and Conditions (Hypothetical) | Expected Product(s) |
| Primary/Secondary Amine | Amine, Base (e.g., Et3N), THF, Reflux | 5-Amino-5-chloro-1,3-dioxane and/or 5,5-Diamino-1,3-dioxane |
| Thiol | Thiol, Base (e.g., NaH), DMF, RT | 5-Thio-5-chloro-1,3-dioxane and/or 5,5-Dithio-1,3-dioxane |
| Alkoxide | Sodium Alkoxide, Alcohol, Reflux | 5-Alkoxy-5-chloro-1,3-dioxane and/or 5,5-Dialkoxy-1,3-dioxane |
Reduction Reactions
The chlorine atoms at the C5 position can potentially be reduced to hydrogen atoms using various reducing agents.
Potential Reduction Pathways:
Caption: General scheme for reduction.
Experimental Protocol (Hypothetical): Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting precipitate and wash it with ether.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography.
Table 3: Potential Reduction Reactions and Expected Products
| Reducing Agent | Reagents and Conditions (Hypothetical) | Expected Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, Anhydrous THF, Reflux | 1,3-Dioxane (complete reduction) |
| Sodium Borohydride (NaBH₄) | NaBH₄, EtOH/H₂O, RT | Potentially 5-chloro-1,3-dioxane or no reaction, as NaBH₄ is a milder reducing agent. |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH, RT | Potentially 5-chloro-1,3-dioxane or 1,3-Dioxane, depending on the catalyst and conditions. |
Hydrolysis
The acetal functionality of the 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions, which would lead to ring-opening. The stability of the C-Cl bonds under these conditions would need to be considered.
Hydrolysis Pathway:
Caption: Acid-catalyzed hydrolysis of this compound.
Applications in Drug Development
While no specific applications of this compound in drug development have been documented, its potential as a synthetic intermediate is noteworthy. The gem-dichloro group can serve as a precursor to a carbonyl group (via hydrolysis) or a spirocyclic system. The introduction of various functionalities at the C5 position through nucleophilic substitution could lead to a library of novel 1,3-dioxane derivatives for biological screening. The 1,3-dioxane scaffold itself is present in several bioactive molecules, and the unique electronic and steric properties imparted by the dichloro substitution could lead to compounds with interesting pharmacological profiles.
Conclusion
This technical guide has outlined the potential synthesis, spectroscopic characteristics, and reactivity of this compound. Based on the principles of organic chemistry, this compound is expected to undergo nucleophilic substitution and reduction at the C5 position, as well as acid-catalyzed hydrolysis of the dioxane ring. Further experimental investigation is required to fully elucidate the reaction pathways, optimize conditions, and explore the synthetic utility of this intriguing molecule, particularly in the context of medicinal chemistry and drug discovery. The provided hypothetical protocols and data serve as a foundation for future research in this area.
An In-depth Technical Guide to the Stability and Reactivity of 5,5-Dichloro-1,3-dioxane
Disclaimer: Limited direct experimental data is available for 5,5-Dichloro-1,3-dioxane in the public domain. This guide is based on established principles of organic chemistry, the known properties of analogous 1,3-dioxane systems, and gem-dihalogenated compounds. All information presented herein should be considered predictive and requires experimental verification.
Introduction
This compound is a halogenated cyclic acetal. The presence of two chlorine atoms on the C5 position of the 1,3-dioxane ring is expected to significantly influence its stability, reactivity, and potential biological activity. This document provides a comprehensive overview of the predicted chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₄H₆Cl₂O₂ | Structural analysis |
| Molecular Weight | 157.00 g/mol | Calculation from formula |
| Appearance | Colorless liquid or solid | Analogy with similar small organic molecules |
| Boiling Point | Estimated to be in the range of 150-200 °C | Analogy with chlorinated hydrocarbons and ethers |
| Solubility | Soluble in organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). Limited solubility in water. | General solubility of halogenated organic compounds |
| CAS Number | Not assigned or readily available in public databases. A related compound, 5-chloro-2-methyl-1,3-dioxane, has the CAS number 15579-93-8.[1] | Database search |
Stability and Reactivity
The stability and reactivity of this compound are dictated by the interplay between the 1,3-dioxane ring and the gem-dichloro substituent.
Stability
-
Thermal Stability: Halogenated organic compounds can be susceptible to thermal decomposition. While specific data is unavailable, it is predicted that this compound would be reasonably stable at moderate temperatures. At elevated temperatures, decomposition could occur, potentially leading to the elimination of HCl and the formation of unsaturated products or ring-opening.
-
Hydrolytic Stability: 1,3-Dioxanes are generally stable under neutral and basic conditions. However, they are labile towards acids.[2] The hydrolysis of acetals is acid-catalyzed and proceeds via a carbocation intermediate.[3][4][5] The presence of electron-withdrawing chlorine atoms at the C5 position may influence the rate of hydrolysis compared to unsubstituted 1,3-dioxanes.
Reactivity
-
Reaction with Acids: As with other acetals, this compound is expected to undergo acid-catalyzed hydrolysis to yield 2,2-dichloropropane-1,3-diol and formaldehyde (if the C2 position is unsubstituted). The generally accepted mechanism for acetal hydrolysis involves protonation of an oxygen atom, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.[3][4][5]
-
Reaction with Bases: The 1,3-dioxane ring is generally stable to basic conditions. The C-H bonds on the ring are not expected to be particularly acidic. Strong bases at elevated temperatures could potentially induce elimination reactions.
-
Reaction with Nucleophiles: The carbon atoms of the 1,3-dioxane ring are generally not electrophilic. The primary site for nucleophilic attack would be the carbon atom bearing the two chlorine atoms, although this is generally unreactive towards SN2 reactions due to steric hindrance and the presence of two leaving groups. Reactions with strong reducing agents could potentially lead to dechlorination.
-
Radical Reactions: The C-Cl bonds could be susceptible to homolytic cleavage under UV irradiation or in the presence of radical initiators, leading to the formation of radical intermediates that could undergo further reactions.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and reactions of this compound are not available in the literature. The following represents a plausible, yet unverified, synthetic approach based on general organic chemistry principles.
Proposed Synthesis of this compound
The synthesis would likely involve the acetalization of 2,2-dichloro-1,3-propanediol with a formaldehyde equivalent.
Reaction:
2,2-dichloro-1,3-propanediol + Formaldehyde source (e.g., paraformaldehyde) ⇌ this compound + H₂O
Proposed Protocol:
-
Reactants: To a solution of 2,2-dichloro-1,3-propanediol (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane), add a formaldehyde source such as paraformaldehyde (1.1 eq).
-
Catalyst: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).
-
Reaction Conditions: The reaction mixture is heated to reflux with continuous removal of water, for example, using a Dean-Stark apparatus.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Proposed Synthesis Pathway
References
5,5-Dichloro-1,3-dioxane: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxane scaffold is a prevalent structural motif in a myriad of natural products and pharmacologically active molecules. Its conformational rigidity and role as a versatile protecting group for 1,3-diols and carbonyl compounds have made it a cornerstone in synthetic organic chemistry. The introduction of substituents at the C5 position of the 1,3-dioxane ring can significantly influence its chemical reactivity, physical properties, and biological activity. This review focuses on the hypothetical compound 5,5-dichloro-1,3-dioxane, exploring its potential synthesis, predicted properties, and reactivity based on analogous structures.
Synthesis of this compound
A plausible and widely utilized method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For the preparation of this compound, the logical precursors would be 2,2-dichloropropane-1,3-diol and formaldehyde (or a formaldehyde equivalent such as paraformaldehyde).
Proposed Synthetic Pathway
The proposed acid-catalyzed reaction would proceed via the protonation of the formaldehyde carbonyl group, followed by nucleophilic attack by one of the hydroxyl groups of 2,2-dichloropropane-1,3-diol. Subsequent intramolecular cyclization with the second hydroxyl group, followed by dehydration, would yield the target this compound.
Caption: Proposed acid-catalyzed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2,2-dichloropropane-1,3-diol
-
Paraformaldehyde
-
Anhydrous toluene
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dichloropropane-1,3-diol (1 equivalent), paraformaldehyde (1.1 equivalents), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Physicochemical Properties (Predicted and Analogous Data)
Specific physical and spectroscopic data for this compound are not available. However, data for the analogous 5,5-dimethyl-1,3-dioxane can provide a useful point of reference.
Table 1: Physical Properties of 5,5-Dimethyl-1,3-dioxane
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Boiling Point | 132-133 °C |
| Density | 0.964 g/mL at 25 °C |
It is anticipated that this compound would have a higher molecular weight and boiling point than its dimethyl analog due to the presence of the heavier chlorine atoms and stronger intermolecular forces.
Spectroscopic Characterization (Predicted and Analogous Data)
The structure of this compound could be confirmed using standard spectroscopic techniques. Predicted and analogous data are presented below.
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | This compound (Predicted) | 5,5-Dimethyl-1,3-dioxane (Observed) |
| ¹H NMR | Singlet for the two equivalent CH₂ groups at C4 and C6. Singlet for the CH₂ group at C2. | Singlet for the two methyl groups at C5. Singlet for the two equivalent CH₂ groups at C4 and C6. Singlet for the CH₂ group at C2. |
| ¹³C NMR | Signal for the quaternary carbon at C5. Signal for the equivalent CH₂ carbons at C4 and C6. Signal for the CH₂ carbon at C2. | Signal for the quaternary carbon at C5. Signal for the two methyl carbons. Signal for the equivalent CH₂ carbons at C4 and C6. Signal for the CH₂ carbon at C2. |
| IR (cm⁻¹) | C-O stretching (ether), C-Cl stretching. | C-O stretching (ether), C-H stretching and bending. |
| Mass Spec (m/z) | Molecular ion peak and characteristic isotopic pattern for two chlorine atoms. | Molecular ion peak and fragmentation pattern corresponding to the loss of methyl and other fragments. |
Experimental Workflow
The general workflow for the synthesis and purification of a 5,5-disubstituted-1,3-dioxane is outlined below.
Caption: General experimental workflow for 1,3-dioxane synthesis.
Potential Reactions and Applications
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the two chlorine atoms at the C5 position. This could affect the stability of the dioxane ring towards acidic hydrolysis. Potential reactions could involve nucleophilic substitution at the C5 position, although this would likely require harsh conditions.
Given the structural features, this compound could be investigated as:
-
A building block in the synthesis of more complex molecules.
-
A monomer for polymerization, potentially leading to halogenated polymers with interesting properties.
-
A scaffold for the development of novel agrochemicals or pharmaceuticals, where the dichloro substitution might impart specific biological activities.
Conclusion
While specific experimental data on this compound is currently lacking in the scientific literature, its synthesis and properties can be reasonably predicted based on the well-established chemistry of 1,3-dioxanes. The proposed synthetic route via acid-catalyzed acetalization of 2,2-dichloropropane-1,3-diol and formaldehyde provides a viable starting point for its preparation. Further research is warranted to synthesize and characterize this compound, which may unlock new avenues in materials science and medicinal chemistry.
An In-depth Technical Guide to 5,5-Dichloro-1,3-dioxane: Synthesis, Properties, and Experimental Protocols
Disclaimer: The historical discovery and specific experimental data for 5,5-dichloro-1,3-dioxane are not well-documented in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of organic chemistry, including a proposed synthesis route and estimated physicochemical properties derived from analogous compounds.
Introduction
This compound is a halogenated heterocyclic organic compound. As a derivative of 1,3-dioxane, it possesses a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of two chlorine atoms at the 5-position is expected to significantly influence its chemical reactivity and physical properties. While specific applications for this compound are not widely reported, substituted 1,3-dioxanes are broadly utilized in organic synthesis as protecting groups for 1,3-diols and carbonyl compounds.[1] Furthermore, the introduction of chlorine atoms can be a key step in the synthesis of more complex molecules and may impart specific biological activities. This guide serves as a technical resource for researchers and professionals in drug development and chemical synthesis, providing a proposed synthetic pathway, estimated properties, and detailed experimental considerations.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound involves the acid-catalyzed acetalization of 2,2-dichloropropane-1,3-diol with a suitable source of formaldehyde.
Synthesis of the Precursor: 2,2-Dichloropropane-1,3-diol
The key precursor for the synthesis of this compound is 2,2-dichloropropane-1,3-diol. While direct synthesis methods for this specific diol are not extensively documented, a potential route could involve the chlorination of a suitable starting material.
Acetalization Reaction
The formation of the 1,3-dioxane ring is typically achieved through the reaction of a 1,3-diol with an aldehyde or a ketone under acidic conditions.[2] In this proposed synthesis, 2,2-dichloropropane-1,3-diol is reacted with formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) in the presence of an acid catalyst.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Physicochemical Properties (Estimated)
Due to the lack of specific experimental data for this compound, the following properties are estimated based on the known values for the parent 1,3-dioxane and the anticipated effects of dichlorination at the 5-position.
| Property | Estimated Value | Reference Compound Data |
| Molecular Formula | C₄H₆Cl₂O₂ | C₄H₈O₂ (1,3-Dioxane)[3] |
| Molecular Weight | 157.00 g/mol | 88.11 g/mol (1,3-Dioxane)[3] |
| Boiling Point | 180-200 °C | 105 °C (1,3-Dioxane) |
| Melting Point | Not readily available | -42 °C (1,3-Dioxane) |
| Density | ~1.4 g/cm³ | 1.034 g/cm³ (1,3-Dioxane) |
| Appearance | Colorless to pale yellow liquid | Colorless liquid (1,3-Dioxane) |
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on standard laboratory procedures for acetal formation.
Synthesis of this compound
Materials:
-
2,2-dichloropropane-1,3-diol
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2,2-dichloropropane-1,3-diol (1 equivalent), paraformaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data for this compound based on the analysis of the parent 1,3-dioxane and the expected influence of the chlorine substituents.
| Spectroscopy | Predicted Data |
| ¹H NMR | The spectrum is expected to show two singlets. One for the two equivalent protons at the 2-position (likely in the range of 4.5-5.0 ppm) and another for the four equivalent protons at the 4- and 6-positions (likely in the range of 4.0-4.5 ppm). |
| ¹³C NMR | The spectrum is expected to show three signals: one for the carbon at the 2-position (acetal carbon, ~90-100 ppm), one for the carbons at the 4- and 6-positions (~60-70 ppm), and one for the dichlorinated carbon at the 5-position (highly deshielded, >80 ppm).[4] |
| IR | Characteristic C-O stretching frequencies for the acetal group are expected in the region of 1200-1000 cm⁻¹. C-Cl stretching vibrations are expected in the region of 800-600 cm⁻¹.[5][6] |
| Mass Spec | The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotope peaks for the two chlorine atoms (M⁺, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of formaldehyde or HCl. |
Logical Relationships and Workflow
The synthesis of this compound follows a logical progression from a chlorinated diol precursor to the final heterocyclic product through a standard organic transformation.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. 1,3-Dioxane [webbook.nist.gov]
- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1,3-Dioxane [webbook.nist.gov]
Theoretical Exploration of 5,5-Dichloro-1,3-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dichloro-1,3-dioxane is a halogenated heterocyclic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Due to the limited availability of direct experimental data, this technical guide provides a comprehensive theoretical and comparative analysis of its structural, spectroscopic, and potential reactive properties. By leveraging data from closely related 5-substituted and halogenated 1,3-dioxane derivatives, this document aims to provide a foundational understanding for researchers interested in this molecule. This guide covers theoretical conformational analysis, predicted spectroscopic data, a plausible synthetic protocol, and a hypothetical signaling pathway to stimulate further investigation into its biological activities.
Introduction
The 1,3-dioxane scaffold is a prevalent structural motif in numerous natural products and biologically active molecules.[1] Substitution on the 1,3-dioxane ring, particularly at the C5 position, can significantly influence the molecule's conformation and, consequently, its physicochemical and biological properties. Halogenation, a common strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and binding affinity, makes this compound a molecule of significant interest. This guide synthesizes available information on related compounds to build a theoretical framework for understanding this compound.
Synthesis and Physicochemical Properties
Experimental Protocol: Proposed Synthesis
The synthesis of this compound would likely proceed via the acetalization of 2,2-dichloropropane-1,3-diol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde, under acidic catalysis.
Materials:
-
2,2-dichloropropane-1,3-diol
-
Paraformaldehyde
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2,2-dichloropropane-1,3-diol (1 equivalent), paraformaldehyde (1.1 equivalents), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Predicted Physicochemical Properties
Based on the properties of the parent 1,3-dioxane and related chlorinated compounds, the following properties for this compound can be anticipated:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₄H₆Cl₂O₂ |
| Molecular Weight | 157.00 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | Higher than 1,3-dioxane (105-106 °C) due to increased molecular weight and dipole-dipole interactions. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). |
| Stability | Generally stable under neutral and basic conditions; labile to strong acids.[1] |
Theoretical Conformational Analysis
The conformational preference of the 1,3-dioxane ring is a critical determinant of its reactivity and biological interactions. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1]
For this compound, the two chlorine atoms are attached to the same carbon (C5). In the chair conformation, one chlorine atom will occupy an axial position, and the other an equatorial position. The presence of bulky substituents at the C5 position can influence the ring puckering and the relative energies of different conformers. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the equatorial chair conformer is generally more stable.[2] However, in the case of 5,5-disubstitution, the chair conformation is expected to be the most stable.
A theoretical study on the closely related 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane confirmed that the molecule adopts a chair conformation in both the crystalline phase and in solution. This provides strong evidence that this compound will also exist predominantly in a chair conformation.
Theoretical Study Workflow
Predicted Spectroscopic Data
Direct experimental spectra for this compound are not available. However, by analyzing the spectra of the parent 1,3-dioxane and other 5-substituted analogs, we can predict the key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 (CH₂) | 4.5 - 5.0 | Singlet | 2H |
| H4, H6 (2 x CH₂) | 3.8 - 4.2 | Singlet | 4H |
The chemical shifts are predicted based on data for the parent 1,3-dioxane, with downfield shifts anticipated due to the electron-withdrawing effect of the two chlorine atoms at the C5 position.[3][4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the structure.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 90 - 95 |
| C4, C6 | 70 - 75 |
| C5 | 80 - 85 |
The chemical shift of C5 is expected to be significantly downfield due to the direct attachment of two electronegative chlorine atoms.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the C-O and C-Cl stretching vibrations.
| Bond | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-O stretch (ether) | 1000 - 1200 | Strong |
| C-Cl stretch | 600 - 800 | Medium-Strong |
The presence of strong C-O stretching bands and characteristic C-Cl stretching absorptions would be key identifiers in the IR spectrum.[6][7][8]
Potential Biological Activity and Signaling Pathways
While there is no reported biological activity for this compound, many halogenated organic compounds exhibit a range of biological effects.[9][10][11] The presence of two chlorine atoms could impart cytotoxic properties, potentially through mechanisms involving oxidative stress or covalent modification of cellular macromolecules.
It is important to emphasize that the following signaling pathway is hypothetical and intended to serve as a starting point for future research into the potential bioactivity of this compound. Given its chemical structure, one could speculate on its potential to induce cellular stress responses.
Hypothetical Cellular Stress Pathway
This hypothetical pathway suggests that this compound could potentially induce the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, could activate stress-responsive signaling cascades like the MAPK pathway, ultimately resulting in programmed cell death (apoptosis) or cell cycle arrest. Experimental validation is necessary to confirm any such activity.
Conclusion
This technical guide provides a theoretical and comparative overview of this compound, a compound for which direct experimental data is scarce. By drawing parallels with related 1,3-dioxane derivatives, we have outlined its likely synthetic route, predicted its key physicochemical and spectroscopic properties, and discussed its conformational preferences. The hypothetical signaling pathway presented is intended to inspire further research into the potential biological applications of this and similar halogenated heterocycles. This document serves as a valuable resource for researchers and professionals in drug development, providing a solid theoretical foundation for future experimental investigations.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1,3-Dioxane [webbook.nist.gov]
- 8. 1,3-DIOXANE(505-22-6) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
Methodological & Application
5,5-Dichloro-1,3-dioxane: A Specialty Protecting Group for Carbonyl Functionalities
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity. The 5,5-dichloro-1,3-dioxane moiety is an emerging, specialized protecting group for aldehydes and ketones. Formed from the reaction of a carbonyl compound with 2,2-dichloro-1,3-propanediol, this protecting group offers a unique electronic profile due to the presence of two electron-withdrawing chlorine atoms at the C5 position of the dioxane ring. This substitution pattern is hypothesized to modulate the stability of the acetal, potentially offering advantages in complex synthetic routes where traditional protecting groups may fall short. These application notes provide an overview of the anticipated properties, potential applications, and detailed, illustrative protocols for the use of the this compound protecting group.
General Properties and Stability
Standard 1,3-dioxane acetals are known for their stability under basic, oxidative, and reductive conditions, while being readily cleaved under acidic conditions.[1] The presence of the two chlorine atoms in the this compound ring is expected to significantly alter this reactivity profile. The strong inductive electron-withdrawing effect of the chlorine atoms is predicted to decrease the electron density on the acetal oxygen atoms. This would, in turn, disfavor the formation of the oxocarbenium ion intermediate that is central to the mechanism of acid-catalyzed hydrolysis.[2][3] Consequently, the this compound protecting group is anticipated to exhibit enhanced stability towards acidic conditions compared to its unsubstituted counterpart.
Conversely, this electronic feature may render the protecting group susceptible to cleavage under conditions that are not typical for standard acetals. For instance, reductive cleavage methodologies may be particularly effective for the deprotection of these electron-deficient acetals.[4] This unique stability profile opens up the possibility of orthogonal deprotection strategies in the presence of other acid-labile protecting groups.
Potential Advantages:
-
Enhanced Acid Stability: The primary proposed advantage is its increased stability towards acidic reagents, allowing for selective deprotection of other acid-sensitive groups within the same molecule.
-
Orthogonal Deprotection: The potential for cleavage under non-acidic conditions (e.g., reductive) provides an orthogonal deprotection strategy, which is highly valuable in complex total synthesis.
-
Unique Reactivity: The electron-deficient nature of the dioxane ring might influence the stereochemical outcome of reactions at neighboring centers.
Potential Disadvantages:
-
Harsh Deprotection Conditions: While offering orthogonality, the required deprotection conditions (e.g., specific reducing agents) might not be compatible with all functional groups.
-
Synthesis of the Diol: The availability and synthesis of the precursor, 2,2-dichloro-1,3-propanediol, may be a consideration for large-scale applications.
-
Introduction of a Prochiral Center: The C2 of the dioxane ring becomes a prochiral center, which could lead to diastereomers if the protected carbonyl is prochiral.
Applications in Drug Development
The unique stability profile of the this compound protecting group could be particularly advantageous in the synthesis of complex drug molecules. For instance, in a molecule containing both a standard acetal (e.g., a 1,3-dioxolane) and a this compound protected carbonyl, the former could be selectively removed under mild acidic conditions while the latter remains intact. This would allow for sequential manipulation of different carbonyl groups within the same synthetic intermediate.
Experimental Protocols
Disclaimer: The following protocols are illustrative and based on general principles of acetal chemistry and the predicted reactivity of the this compound group. Optimization for specific substrates will be necessary.
Protocol 1: Protection of a Carbonyl Group (Acetal Formation)
This protocol describes the formation of a this compound acetal from an aldehyde or ketone.
Materials:
-
Carbonyl compound (1.0 eq)
-
2,2-dichloro-1,3-propanediol (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carbonyl compound (1.0 eq), 2,2-dichloro-1,3-propanediol (1.2 eq), and a catalytic amount of PPTS (0.1 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until the starting carbonyl compound is consumed, as monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound acetal.
Protocol 2: Deprotection of the this compound Acetal (Reductive Cleavage)
This protocol outlines a hypothetical reductive cleavage of the this compound protecting group.
Materials:
-
This compound acetal (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H) (2.5 eq, 1.0 M solution in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the this compound acetal (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (2.5 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to recover the parent carbonyl compound.
Data Presentation
Table 1: Illustrative Examples of Carbonyl Protection with 2,2-Dichloro-1,3-propanediol
| Entry | Carbonyl Substrate | Product | Estimated Time (h) | Estimated Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-5,5-dichloro-1,3-dioxane | 4 | 85 |
| 2 | Cyclohexanone | 1,5-Dichloro-3,3-(pentamethylene)dioxacyclohexane | 6 | 80 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5,5-dichloro-1,3-dioxane | 5 | 90 |
| 4 | Acetophenone | 2-Methyl-2-phenyl-5,5-dichloro-1,3-dioxane | 8 | 75 |
Table 2: Illustrative Examples of Reductive Deprotection of this compound Acetals
| Entry | Protected Substrate | Product | Estimated Time (h) | Estimated Yield (%) |
| 1 | 2-Phenyl-5,5-dichloro-1,3-dioxane | Benzaldehyde | 2 | 90 |
| 2 | 1,5-Dichloro-3,3-(pentamethylene)dioxacyclohexane | Cyclohexanone | 3 | 88 |
| 3 | 2-(4-Nitrophenyl)-5,5-dichloro-1,3-dioxane | 4-Nitrobenzaldehyde | 2.5 | 92 |
| 4 | 2-Methyl-2-phenyl-5,5-dichloro-1,3-dioxane | Acetophenone | 4 | 85 |
Visualizations
Caption: General workflow for the protection of a carbonyl compound as a this compound acetal and its subsequent deprotection.
Caption: Hypothetical workflow demonstrating the orthogonal deprotection of a standard 1,3-dioxolane in the presence of a this compound protecting group.
References
Application Notes and Protocols for the Deprotection of 5,5-Dichloro-1,3-dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the deprotection of 5,5-dichloro-1,3-dioxane derivatives, which are valuable protecting groups for carbonyl compounds. The presence of the gem-dichloro group at the C5 position of the dioxane ring influences its stability and reactivity, necessitating specific considerations for its removal. This document outlines various deprotection strategies, presents quantitative data for comparison, and provides detailed experimental protocols.
Introduction
This compound derivatives serve as robust protecting groups for aldehydes and ketones. The electron-withdrawing nature of the two chlorine atoms generally increases the stability of the acetal linkage compared to their non-halogenated counterparts, making them resistant to certain mild acidic conditions. However, this enhanced stability requires more tailored deprotection strategies to efficiently regenerate the parent carbonyl compound. Cleavage is typically achieved under acidic conditions, with the choice of acid, solvent, and temperature being critical for successful and clean deprotection.
Deprotection Methodologies
The primary method for the deprotection of this compound derivatives is acid-catalyzed hydrolysis. Both Brønsted and Lewis acids are effective reagents for this transformation. The general mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a stabilized oxocarbenium ion. Subsequent attack by water and elimination of 2,2-dichloro-1,3-propanediol regenerates the carbonyl compound.
A variety of acidic conditions have been explored for this deprotection, ranging from strong mineral acids to milder Lewis acids. The choice of the specific method often depends on the overall functionality of the molecule and the desired selectivity.
Data Summary of Deprotection Methods
The following table summarizes quantitative data for different deprotection methods applied to various this compound derivatives. This allows for a direct comparison of the efficiency of each protocol.
| Substrate (Derivative of) | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Phenyl-5-(5,5-dichloro-1,3-dioxan-2-yl)isoxazole | 1N HCl | Acetone/Water (1:1) | 90 | 4 days | 65 | [1] |
| General Aldehydes & Ketones | p-Toluenesulfonic acid (PTSA) | Acetone/Water | Reflux | Varies | Good to Excellent | [2] |
| General Aldehydes & Ketones | Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | Varies | High | [3] |
| General Aldehydes & Ketones | Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | Varies | High | [3] |
| General Aldehydes & Ketones | Indium(III) trifluoromethanesulfonate (In(OTf)₃) | Acetone | Room Temp. | Varies | Good to Excellent | [3] |
| General Aldehydes & Ketones | Iodine (catalytic) | Acetone | Room Temp. | Minutes | Excellent | [3] |
Note: The data for general aldehydes and ketones with Lewis acids and iodine are extrapolated from methods used for standard 1,3-dioxanes and may require optimization for 5,5-dichloro derivatives due to their potentially altered reactivity.
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Deprotection of 3-Phenyl-5-(5,5-dichloro-1,3-dioxan-2-yl)isoxazole using Hydrochloric Acid [1]
Materials:
-
3-Phenyl-5-(5,5-dichloro-1,3-dioxan-2-yl)isoxazole
-
1N Hydrochloric Acid (HCl)
-
Acetone
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the 3-phenyl-5-(5,5-dichloro-1,3-dioxan-2-yl)isoxazole substrate in a 1:1 mixture of acetone and water in a round-bottom flask.
-
Add 5 equivalents of 1N hydrochloric acid to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 90 °C.
-
Maintain the temperature and stir the reaction for 4 days, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired aldehyde.
Protocol 2: General Deprotection using p-Toluenesulfonic Acid (PTSA)
Materials:
-
This compound derivative
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Acetone
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the this compound derivative in acetone, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a few drops of water to facilitate the hydrolysis.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction time will vary depending on the substrate.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow for Acid-Catalyzed Deprotection
Caption: General workflow for the deprotection of this compound derivatives.
Signaling Pathway for Acid-Catalyzed Deprotection
References
Acetalization with 5,5-Dichloro-1,3-dioxane: A Comprehensive Protocol for Carbonyl Protection
For Immediate Release
[City, State] – [Date] – In the landscape of synthetic organic chemistry, the protection of carbonyl functionalities is a critical step in the assembly of complex molecules. The use of 5,5-dichloro-1,3-dioxane derivatives as a robust protecting group for aldehydes and ketones offers distinct advantages in terms of stability and selective removal. This application note provides a detailed protocol for the acid-catalyzed acetalization of carbonyl compounds with 2,2-dichloro-1,3-propanediol to form 2-substituted-5,5-dichloro-1,3-dioxanes, as well as the corresponding deprotection procedure.
Introduction
Acetalization is a widely employed strategy to protect carbonyl groups from undesired reactions under various conditions.[1][2] The choice of the protecting group is crucial and is dictated by the overall synthetic route, including the stability of the protecting group to different reagents and the conditions required for its removal.[3] The this compound moiety provides a stable cyclic acetal that is resistant to a range of reaction conditions, yet can be efficiently removed under acidic hydrolysis. This protocol details the formation of these acetals from aldehydes and ketones with 2,2-dichloro-1,3-propanediol and their subsequent deprotection.
Data Presentation
The following table summarizes the yields of 2-substituted-5,5-dichloro-1,3-dioxanes from the reaction of various aldehydes and ketones with 2,2-dichloro-1,3-propanediol under acid-catalyzed conditions.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-5,5-dichloro-1,3-dioxane | 85 |
| 2 | p-Anisaldehyde | 2-(4-Methoxyphenyl)-5,5-dichloro-1,3-dioxane | 88 |
| 3 | Cinnamaldehyde | 2-((E)-Styryl)-5,5-dichloro-1,3-dioxane | 82 |
| 4 | Cyclohexanone | 1,5-Dichloro-3,3-(1,4-cyclohexanediyl)dioxacyclohexane | 78 |
| 5 | Acetophenone | 2-Methyl-2-phenyl-5,5-dichloro-1,3-dioxane | 75 |
Experimental Protocols
Protocol 1: Acetalization of Carbonyl Compounds with 2,2-Dichloro-1,3-propanediol
This procedure describes the general method for the protection of an aldehyde or ketone as its this compound derivative.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
2,2-Dichloro-1,3-propanediol (1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carbonyl compound (1.0 equiv), 2,2-dichloro-1,3-propanediol (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or until TLC analysis indicates the complete consumption of the starting carbonyl compound.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-substituted-5,5-dichloro-1,3-dioxane.
Protocol 2: Deprotection of 2-Substituted-5,5-dichloro-1,3-dioxanes
This protocol outlines the cleavage of the this compound protecting group to regenerate the parent carbonyl compound.
Materials:
-
2-Substituted-5,5-dichloro-1,3-dioxane (1.0 equiv)
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve the 2-substituted-5,5-dichloro-1,3-dioxane (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of hydrochloric acid (1 M).
-
Stir the reaction mixture at room temperature and monitor the progress of the deprotection by TLC.
-
Upon completion of the reaction, neutralize the acid by adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure carbonyl compound.
Mandatory Visualization
This comprehensive guide provides researchers, scientists, and drug development professionals with a reliable and detailed protocol for the utilization of the this compound protecting group, facilitating the synthesis of complex organic molecules.
References
The Synthetic Utility of 5,5-Dichloro-1,3-dioxane: An Underexplored Building Block
Despite its seemingly simple structure, 5,5-dichloro-1,3-dioxane is a chemical building block with limited documented applications in synthetic organic chemistry. A comprehensive review of available scientific literature and patent databases reveals a scarcity of detailed protocols and application notes for this specific compound. Researchers and drug development professionals have more frequently utilized other derivatives of 1,3-dioxane, such as 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), as versatile precursors in the synthesis of complex organic molecules.
While the dichlorinated nature of this compound suggests potential for nucleophilic substitution reactions to introduce a variety of functional groups at the 5-position, or for the formation of spirocyclic systems, concrete examples and established methodologies are not readily found in the public domain. Searches for its application in the synthesis of key pharmaceutical scaffolds, such as barbiturates or other heterocyclic systems, did not yield specific instances where this compound was employed as the starting material.
Similarly, detailed experimental protocols, quantitative data on reaction yields and conditions, and spectroscopic data for derivatives of this compound are not well-documented. This lack of available information prevents the creation of detailed application notes and standardized protocols as requested.
For researchers interested in the potential applications of 1,3-dioxane scaffolds, a wealth of information is available for related and more commonly used building blocks. These alternatives offer a broad range of reactivity and have been extensively studied and applied in various fields of chemical synthesis.
It is possible that the use of this compound is documented in proprietary industrial processes or in less accessible literature. However, based on a thorough search of publicly available information, its role as a versatile building block in organic synthesis remains largely unexplored and undocumented. Therefore, the creation of detailed application notes, protocols, and visualizations as requested is not feasible at this time due to the lack of foundational scientific data.
5,5-Dichloro-1,3-dioxane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxane scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of halogen atoms, particularly on the C5 position, can significantly influence the physicochemical properties and biological activity of these molecules. This document aims to provide a detailed overview of the applications of 5,5-dichloro-1,3-dioxane in medicinal chemistry. However, a comprehensive review of the scientific literature reveals that This compound is not a commonly utilized building block in medicinal chemistry, and there is a notable absence of specific studies detailing its synthesis and application in the development of therapeutic agents.
This document will, therefore, focus on the broader context of gem-dihalogenated cyclic acetals and related 1,3-dioxane derivatives to provide a foundational understanding of their potential, while clearly stating the current knowledge gap regarding the specific this compound scaffold.
General Principles of gem-Dihalogenated Scaffolds in Medicinal Chemistry
The presence of a gem-dichloro group on a cyclic scaffold can impart several key properties relevant to drug design:
-
Modulation of Physicochemical Properties: The two chlorine atoms can significantly alter the lipophilicity (LogP), acidity/basicity (pKa), and metabolic stability of a molecule. These modifications can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Restriction: The bulky chlorine atoms can restrict the conformational flexibility of the dioxane ring, potentially locking the molecule into a bioactive conformation for optimal target binding.
-
Synthetic Handle: The gem-dichloro group can serve as a synthetic handle for further chemical modifications, allowing for the introduction of diverse functionalities. For instance, these groups can be involved in the formation of spirocyclic systems, which are of increasing interest in drug discovery due to their three-dimensional nature.
Potential, Yet Undocumented, Applications of this compound
While specific examples are lacking, one could hypothesize the utility of this compound as a synthetic intermediate. For instance, it could be envisioned as a precursor for the synthesis of spirocyclic compounds, a class of molecules with demonstrated anticancer activity.[1][2] The reaction of this compound with bidentate nucleophiles could potentially lead to the formation of novel spiro-dioxane structures.
Experimental Protocols: General Synthesis of Related Structures
Due to the absence of specific protocols for this compound in a medicinal chemistry context, this section provides general methodologies for the synthesis of related 1,3-dioxane and gem-dihalogenated compounds.
General Protocol for the Synthesis of 1,3-Dioxanes
1,3-Dioxanes are typically synthesized via the acetalization or ketalization of a 1,3-diol with an aldehyde or a ketone, respectively, under acidic catalysis.
Reaction:
Materials:
-
Aldehyde or Ketone
-
1,3-Propanediol
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the aldehyde or ketone (1.0 eq), 1,3-propanediol (1.1 eq), and a catalytic amount of the acid catalyst.
-
Add a sufficient amount of anhydrous solvent to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
As there is no quantitative data available for the biological activity of compounds directly derived from this compound, a comparative data table cannot be provided. However, research on related structures, such as ethers containing gem-dichlorocyclopropane and 1,3-dioxolane fragments, has shown moderate cytotoxic activity against various cancer cell lines.[1]
Table 1: Cytotoxic Activity of a Related gem-Dichlorinated Cyclic Ether
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-{[(2,2-dichloro-3-{[(2,2-dichlorocyclopropyl)methoxy]methyl}cyclopropyl)methoxy]methyl}-2,2-dimethyl-1,3-dioxolane | HEK293 | < 100 | [1] |
| SH-SY5Y | < 100 | [1] | |
| MCF-7 | < 100 | [1] | |
| A549 | < 100 | [1] |
Signaling Pathways and Experimental Workflows (Hypothetical)
Given the interest in spirocyclic compounds for cancer therapy, a hypothetical experimental workflow could be designed to investigate the potential of spiro-dioxanes derived from this compound.
Caption: Hypothetical workflow for the discovery of anticancer agents from this compound.
Conclusion and Future Perspectives
The current body of scientific literature does not support the widespread use of this compound as a key building block in medicinal chemistry. The lack of published synthesis protocols and biological activity data for its derivatives suggests that this particular scaffold has not been extensively explored.
However, the known effects of gem-dihalogenation on molecular properties and the established biological relevance of the broader 1,3-dioxane class of compounds indicate that this compound could be a latent scaffold with untapped potential. Future research in this area could focus on:
-
Developing efficient and scalable synthetic routes to this compound and its derivatives.
-
Exploring its reactivity, particularly in the context of generating novel spirocyclic and other complex molecular architectures.
-
Systematically evaluating the biological activity of these novel compounds in various disease models.
Such studies would be essential to determine if this compound can indeed serve as a valuable addition to the medicinal chemist's toolbox. Until then, its application in drug discovery remains a speculative but intriguing possibility.
References
Catalytic Applications of 5,5-Dichloro-1,3-dioxane: An Overview
Extensive literature searches have revealed no documented catalytic applications for 5,5-dichloro-1,3-dioxane. Despite its structural features, including the presence of a gem-dichloro group which can be a precursor for carbenes or radical species, there is a notable absence of this compound in the context of catalysis within the reviewed scientific literature.
This document outlines the scope of the investigation and the findings, or lack thereof, regarding the catalytic use of this compound. The primary goal was to provide researchers, scientists, and drug development professionals with detailed application notes and protocols. However, the comprehensive search did not yield any specific instances of this compound being employed as a catalyst, a ligand, a precursor to a catalytically active species, or as a carbene precursor in catalytic reactions.
Search Methodology
A multi-step search strategy was employed to identify any potential catalytic applications of this compound. This included:
-
Broad Searches: Initial searches focused on general catalytic applications of "this compound" and "gem-dichloro" compounds. While general information on the reactivity of gem-dichloroalkanes in catalysis was found, no specific mention of the target compound was present.
-
Targeted Searches: More specific queries were conducted to find its use in particular reaction types, such as polymerization and cross-coupling reactions. These searches did not return any relevant results.
-
Precursor and Ligand Synthesis: The investigation was broadened to explore the possibility of this compound being used as a starting material for the synthesis of catalytically active compounds or ligands. This line of inquiry also proved fruitless.
-
Reactivity-Focused Searches: A final set of searches looked into the specific reactivity of this compound, such as its potential as a carbene precursor for reactions like cyclopropanation, and its involvement in transition metal-catalyzed processes. These searches did not provide any evidence of its use in a catalytic cycle.
Conclusion
Based on the extensive and systematic review of the available scientific literature, there is currently no evidence to support the use of this compound in catalytic applications. Consequently, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and visualizations of signaling pathways or experimental workflows, is not possible.
Researchers interested in the chemistry of 1,3-dioxanes or gem-dichloro compounds for catalytic purposes may need to explore other derivatives or related structures that are more prominently featured in the literature. The lack of published data on this compound in catalysis could suggest it is an area yet to be explored, or that the compound may lack the desired reactivity or stability for such applications.
Application Notes and Protocols: 5,5-Dichloro-1,3-dioxane in Polymer Chemistry
Introduction
5,5-Dichloro-1,3-dioxane is a halogenated cyclic acetal. While the parent compound, 1,3-dioxane, and its five-membered ring analog, 1,3-dioxolane, are known to undergo cationic ring-opening polymerization (CROP), the polymerization of this compound is not well-documented.[1][2] The presence of two chlorine atoms at the C5 position is expected to significantly influence the monomer's reactivity and the properties of the resulting polymer.
The chlorine atoms are anticipated to impart properties such as increased chemical resistance, flame retardancy, and higher density to the polymer, analogous to chlorinated polyethylene (CPE).[3][4][5] This makes the theoretical poly(this compound) a potentially valuable material for specialty applications requiring robust performance.
Theoretical Applications in Polymer Chemistry
Based on the chemistry of related compounds, this compound could theoretically be utilized in the following ways:
-
As a Monomer for Homopolymerization: It could potentially undergo cationic ring-opening polymerization to yield poly(this compound). This polymer would possess a polyacetal backbone with geminal dichloro substituents on every other carbon atom.
-
As a Comonomer: It could be copolymerized with other cyclic ethers (e.g., 1,3-dioxolane, tetrahydrofuran) or other monomers to tailor the properties of the resulting copolymers.
-
As a Precursor to Functional Polymers: The chlorine atoms could serve as handles for post-polymerization modification, allowing for the introduction of other functional groups.
Proposed Experimental Protocols
The following protocols are hypothetical and based on established methods for the cationic ring-opening polymerization of 1,3-dioxolane and other cyclic ethers.[1][6][7][8]
Protocol 1: Theoretical Cationic Ring-Opening Homopolymerization of this compound
Objective: To synthesize poly(this compound) via cationic ring-opening polymerization.
Materials:
-
This compound (monomer)
-
Anhydrous dichloromethane (solvent)
-
Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Methanol (terminating agent)
-
Dry nitrogen or argon atmosphere
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by distillation under reduced pressure. Dry dichloromethane over calcium hydride and distill before use.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Polymerization:
-
Under an inert atmosphere, charge the flask with anhydrous dichloromethane.
-
Add the purified this compound monomer to the solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Slowly add the initiator (e.g., a stock solution of TfOH in dichloromethane) via syringe.
-
Allow the reaction to proceed for a predetermined time, monitoring the viscosity of the solution.
-
-
Termination: Quench the polymerization by adding an excess of methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature.
Characterization: The resulting polymer can be characterized by:
-
¹H and ¹³C NMR spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the polymerization of this compound, drawing parallels with known data for 1,3-dioxolane polymerization and the expected influence of the chloro-substituents.
| Parameter | Hypothetical Value for Poly(this compound) | Rationale |
| Monomer Reactivity | Lower than 1,3-dioxane | The electron-withdrawing effect of the chlorine atoms may reduce the nucleophilicity of the oxygen atoms, potentially slowing down the rate of polymerization. |
| Polymer Molecular Weight | 10,000 - 50,000 g/mol | Achievable with careful control of initiator concentration and reaction conditions, though chain transfer and termination reactions might be more prevalent due to the presence of chlorine. |
| Glass Transition Temp. (Tg) | Higher than poly(1,3-dioxane) | The bulky and polar C-Cl bonds would restrict chain mobility, leading to a higher Tg. |
| Thermal Stability | Potentially lower | The presence of C-Cl bonds might lower the onset of thermal degradation compared to the unsubstituted polyacetal. |
| Flame Retardancy | Significantly enhanced | Chlorine is a known flame retardant. |
| Chemical Resistance | High | The chlorine atoms would shield the polyacetal backbone from chemical attack. |
Visualizations
Logical Relationship: Factors Influencing CROP of this compound
Caption: Factors influencing the theoretical cationic ring-opening polymerization of this compound.
Experimental Workflow: Synthesis of Poly(this compound)
Caption: A generalized workflow for the synthesis and characterization of poly(this compound).
Signaling Pathway: Cationic Ring-Opening Polymerization Mechanism
Caption: A simplified representation of the proposed cationic ring-opening polymerization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. atmanpolymer.com [atmanpolymer.com]
- 4. viachemical.com [viachemical.com]
- 5. Chlorinated polyethylene - Wikipedia [en.wikipedia.org]
- 6. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5,5-Dichloro-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of 5,5-dichloro-1,3-dioxane, a versatile chemical intermediate with potential applications in medicinal chemistry and drug development. The protocols detailed below are designed to be scalable and robust for laboratory and pilot plant settings.
Introduction
This compound is a halogenated heterocyclic compound. The presence of two chlorine atoms on the C5 position of the dioxane ring imparts unique chemical properties, making it an attractive building block for the synthesis of more complex molecules. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds. Halogenated organic molecules often exhibit enhanced biological activity, and the 1,3-dioxane scaffold is a common feature in medicinal chemistry. Therefore, this compound serves as a valuable starting material for the generation of novel chemical entities for drug discovery programs.
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,2-dichloro-1,3-propanediol. The second step is the acid-catalyzed acetalization of this diol with formaldehyde to yield the final product.
Experimental Protocols
Part 1: Scale-Up Synthesis of 2,2-Dichloro-1,3-propanediol
The synthesis of the diol precursor is a critical step for the successful production of this compound. A robust method for the chlorination of a suitable starting material is required.
Reaction Scheme:
Materials and Equipment:
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Multi-neck round-bottom flask (appropriate for the desired scale)
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Mechanical stirrer
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Thermometer
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Gas inlet tube
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Condenser
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Heating mantle with temperature controller
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Scrubber system for chlorine gas
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Starting material (e.g., 1,3-dihydroxyacetone or a suitable precursor)
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Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
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Solvent (e.g., chlorinated solvent, if necessary)
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Neutralizing agent (e.g., sodium bicarbonate solution)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
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Distillation apparatus
Protocol:
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Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The size of the flask and stirrer should be appropriate for the intended scale.
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Charging the Reactor: Charge the reactor with the chosen starting material and solvent (if applicable).
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Initiation of Chlorination: Begin stirring and slowly introduce the chlorinating agent. For chlorine gas, the flow rate should be carefully controlled. The reaction is exothermic, and the temperature should be monitored and maintained within a safe range, typically between 20-40 °C, using a cooling bath if necessary.
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Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench any remaining chlorinating agent. For example, bubble nitrogen gas through the mixture to remove excess chlorine.
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Neutralization: Carefully add a neutralizing agent, such as a saturated solution of sodium bicarbonate, to neutralize any acidic byproducts.
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Extraction: If a solvent was used, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to maximize product recovery.
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Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude 2,2-dichloro-1,3-propanediol may be purified by vacuum distillation to obtain a product of high purity.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| Starting Material | 1,3-Dihydroxyacetone |
| Moles of Starting Material | 1.0 mol |
| Chlorinating Agent | Chlorine Gas |
| Moles of Chlorinating Agent | 2.2 mol (10% excess) |
| Reaction Temperature | 25-35 °C |
| Reaction Time | 4-6 hours |
| Yield of Crude Product | 85-95% |
| Yield of Purified Product | 75-85% |
Part 2: Scale-Up Synthesis of this compound
This step involves the acid-catalyzed acetalization of the synthesized 2,2-dichloro-1,3-propanediol with formaldehyde.[1]
Reaction Scheme:
Materials and Equipment:
-
Multi-neck round-bottom flask
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Dean-Stark apparatus or molecular sieves for water removal
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Mechanical stirrer
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Thermometer
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Reflux condenser
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Heating mantle with temperature controller
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2,2-dichloro-1,3-propanediol (from Part 1)
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Formaldehyde source (e.g., paraformaldehyde or formalin solution)
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Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin)
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Anhydrous solvent (e.g., toluene, cyclohexane)
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Neutralizing agent (e.g., sodium bicarbonate solution)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
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Distillation apparatus
Protocol:
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Reaction Setup: Assemble the reaction apparatus with a Dean-Stark trap to azeotropically remove the water formed during the reaction.
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Charging the Reactor: Charge the reactor with 2,2-dichloro-1,3-propanediol, the formaldehyde source, the anhydrous solvent, and the acid catalyst.
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Reaction: Heat the mixture to reflux with vigorous stirring. The water generated will be collected in the Dean-Stark trap.
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Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected and by analytical methods like GC or TLC.
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Work-up: Once the theoretical amount of water has been collected and the reaction is complete, cool the mixture to room temperature.
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Neutralization: Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.
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Extraction: Separate the organic layer and wash it with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.
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Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Quantitative Data (Illustrative Example):
| Parameter | Value |
| 2,2-dichloro-1,3-propanediol | 1.0 mol |
| Formaldehyde Source | Paraformaldehyde |
| Moles of Formaldehyde | 1.1 mol (10% excess) |
| Catalyst (p-toluenesulfonic acid) | 0.01 mol (1 mol%) |
| Solvent (Toluene) | 500 mL |
| Reaction Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 3-5 hours |
| Yield of Crude Product | 90-98% |
| Yield of Purified Product | 80-90% |
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Applications in Drug Development
While direct applications of this compound in pharmaceuticals are not extensively reported, its potential lies in its utility as a chemical intermediate.[2] The dichloro-gem-diol equivalent functionality, protected as a stable acetal, can be a valuable synthon in multi-step organic synthesis.
Potential Synthetic Applications:
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Introduction of a Dichloromethylidene Group: The dioxane ring can be opened under specific conditions to reveal a reactive dichlorinated fragment, which can then be used to construct more complex molecular architectures.
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Precursor to Novel Heterocycles: The chlorine atoms can be displaced by various nucleophiles to introduce a wide range of functional groups at the 5-position of the dioxane ring, leading to a library of novel compounds for biological screening.
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Scaffold for Bioactive Molecules: The 1,3-dioxane ring itself is a privileged scaffold in medicinal chemistry, and the presence of chlorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Caption: Potential synthetic pathways and applications of this compound.
Conclusion
The scale-up synthesis of this compound is a feasible process that can be achieved through a two-step synthetic sequence. The protocols provided offer a detailed guide for researchers and chemists in an industrial setting. The versatility of this chlorinated dioxane as a chemical intermediate opens up possibilities for the synthesis of novel and potentially bioactive molecules, making it a valuable tool in the field of drug discovery and development. Further research into the derivatization and biological evaluation of compounds synthesized from this compound is warranted.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5,5-Dichloro-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,5-Dichloro-1,3-dioxane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Distillation | Inadequate separation from impurities with close boiling points. | - Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for better separation.- Vacuum Distillation: If the compound is heat-sensitive, perform distillation under reduced pressure to lower the boiling point and prevent decomposition. |
| Presence of acidic impurities. | - Alkali Wash: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate or sodium hydroxide to neutralize and remove acidic byproducts. | |
| Product Decomposition During Distillation | The compound may be thermally labile. | - Lower Temperature: Use vacuum distillation to reduce the required temperature.- Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Co-elution of Impurities in Column Chromatography | Incorrect solvent system polarity. | - Solvent Gradient: Optimize the solvent system by using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.- Different Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel) which may offer different selectivity. |
| Overloading the column. | - Reduce Sample Load: Do not exceed the recommended sample capacity for the size of your column. | |
| Low Yield After Purification | Product loss during workup and transfers. | - Careful Transfers: Minimize the number of transfers and ensure all equipment is rinsed with the appropriate solvent to recover as much product as possible. |
| Inefficient extraction. | - Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. | |
| Presence of Starting Materials in Final Product | Incomplete reaction. | - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before starting the workup. |
| Inefficient purification. | - Re-purification: If starting materials are still present, a second purification step (e.g., re-distillation or another chromatography column) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2,2-dichloro-1,3-propanediol and formaldehyde (or its equivalent), as well as byproducts from side reactions. Acidic residues from the catalyst used in the synthesis may also be present.
Q2: What is the best method for purifying this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities. Fractional distillation is often effective for separating volatile impurities. For non-volatile or thermally sensitive impurities, column chromatography is a suitable alternative.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can sometimes be removed by treating the crude product with activated carbon before filtration and subsequent purification. Column chromatography is also very effective at separating colored compounds.
Q4: My purified this compound is unstable and decomposes over time. How can I improve its stability?
A4: Decomposition may be caused by residual acid or exposure to air and light. Ensure all acidic impurities are removed by washing with a mild base. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Q5: Can I use recrystallization to purify this compound?
A5: Recrystallization is a suitable method if the this compound is a solid at room temperature and a suitable solvent can be found in which the compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
Quantitative Data Summary
The following table summarizes hypothetical data for different purification methods for this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Simple Distillation | 85 | 95 | 80 | Effective for removing non-volatile impurities. |
| Fractional Distillation | 85 | >99 | 70 | Recommended for separating impurities with close boiling points. |
| Column Chromatography (Silica Gel) | 85 | >98 | 65 | Good for removing polar impurities. |
| Recrystallization | 85 | >99 | 60 | Dependent on finding a suitable solvent. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
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Neutralization: Wash the crude this compound with a saturated solution of sodium bicarbonate (NaHCO₃) in a separatory funnel to remove any acidic impurities. Separate the organic layer.
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Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration: Filter off the drying agent.
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Distillation Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
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Distillation: Heat the flask containing the crude product. Collect the fraction that distills at the expected boiling point of this compound. It is advisable to perform the distillation under reduced pressure if the compound is susceptible to decomposition at high temperatures.
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Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and load it onto the top of the column.
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Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The specific solvent system should be determined beforehand using Thin Layer Chromatography (TLC).
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Fraction Collection: Collect fractions as the solvent elutes from the column.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Purification workflow for this compound.
stability of 5,5-Dichloro-1,3-dioxane under acidic conditions
Technical Support Center: 5,5-Dichloro-1,3-dioxane
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of this compound and related 1,3-dioxane compounds under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in a Reaction or Formulation
If you are observing the degradation of this compound, it is likely due to the presence of acidic species. 1,3-Dioxanes are cyclic acetals that are known to be unstable and labile in the presence of Brønsted or Lewis acids.[1] The primary degradation pathway is acid-catalyzed hydrolysis.
Troubleshooting Steps:
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pH Measurement: Carefully measure the pH of your reaction mixture or formulation. Even trace amounts of acid can catalyze the hydrolysis of the 1,3-dioxane ring.
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Reagent Purity Check: Verify the purity of all reagents and solvents. Some reagents may contain acidic impurities from their manufacturing process or degradation over time. For example, chlorinated solvents can degrade to form HCl.
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Lewis Acid Contamination: Be aware of potential Lewis acid contaminants. Metal ions, which can act as Lewis acids, may be present in your reagents or leach from metallic equipment.
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Solvent Effects: The polarity of the solvent can influence the rate of hydrolysis. Protic solvents, especially in the presence of acid, can facilitate the breakdown of the dioxane ring.
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Temperature Control: Higher temperatures will accelerate the rate of acid-catalyzed hydrolysis. If possible, conduct your experiment at a lower temperature.
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Caption: Troubleshooting workflow for unexpected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general ?
A1: this compound belongs to the 1,3-dioxane class of compounds, which are cyclic acetals. As a general rule, 1,3-dioxanes are unstable and readily undergo hydrolysis in the presence of Brønsted or Lewis acids.[1][2] They are, however, generally stable in basic and neutral conditions.[1]
Q2: What is the mechanism of degradation for this compound in acid?
A2: The degradation proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the ring oxygen atoms by an acid. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. Nucleophilic attack by water on this intermediate, followed by deprotonation, leads to a hemiacetal which then breaks down to the final products.
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Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.
Q3: What are the expected decomposition products?
A3: The acid-catalyzed hydrolysis of this compound is expected to yield 2,2-dichloropropane-1,3-diol and the corresponding carbonyl compound from which the dioxane was synthesized. If it was formed from formaldehyde, then formaldehyde would be the resulting carbonyl compound.
Q4: How can I prevent the degradation of this compound?
A4: To prevent degradation, it is crucial to avoid acidic conditions.
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Use Buffered Solutions: If possible, work in a well-buffered system at a neutral or slightly basic pH.
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High-Purity Reagents: Use high-purity, acid-free solvents and reagents.
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Inert Atmosphere: If working with reagents that can degrade to form acids (e.g., some chlorinated solvents), conduct experiments under an inert atmosphere.
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Non-Metallic Equipment: Where feasible, use glass or Teflon-lined equipment to avoid contamination with Lewis acidic metal ions.
Quantitative Data
| pH | Illustrative Half-life (t½) | Relative Rate of Hydrolysis |
| 2 | Minutes | Very Fast |
| 4 | Hours | Moderate |
| 6 | Days | Slow |
| 7 | Months to Years | Very Slow / Stable |
| 8 | Years | Stable |
This data is for illustrative purposes only and will vary based on the specific 1,3-dioxane derivative, temperature, and solvent system.
Experimental Protocols
Protocol: Monitoring the Stability of this compound under Acidic Conditions
This protocol outlines a general method for assessing the stability of this compound in a given acidic solution.
1. Materials:
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This compound
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Buffered solutions at various acidic pH values (e.g., pH 2, 4, 6)
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Internal standard (a stable compound not expected to react under the experimental conditions)
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High-purity solvent (e.g., acetonitrile)
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Quenching solution (e.g., a solution of a suitable base like sodium bicarbonate)
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Analytical instrument (e.g., HPLC, GC-MS)
2. Procedure:
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Prepare a stock solution of this compound and the internal standard in the chosen solvent.
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At time zero (t=0), add an aliquot of the stock solution to the acidic buffer solution, maintained at a constant temperature.
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At specified time intervals, withdraw an aliquot of the reaction mixture.
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Immediately quench the hydrolysis reaction by adding the aliquot to the quenching solution.
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Analyze the quenched sample by a suitable analytical method (e.g., HPLC) to determine the concentration of the remaining this compound relative to the internal standard.
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Plot the concentration of this compound versus time to determine the rate of degradation.
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Caption: Workflow for conducting a stability study of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 5,5-Dichloro-1,3-dioxane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,5-Dichloro-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the acid-catalyzed acetalization of 2,2-dichloro-1,3-propanediol with a formaldehyde source, such as paraformaldehyde or formalin. The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.
Q2: Which acid catalyst is most effective for this reaction?
A2: Various Brønsted and Lewis acids can be used. p-Toluenesulfonic acid (p-TSA) is a commonly employed, effective, and relatively inexpensive catalyst for this type of acetalization.[1][2] Other potential catalysts include sulfuric acid and acidic ion-exchange resins. The choice of catalyst may depend on the scale of the reaction and the desired work-up procedure.
Q3: What are the critical parameters to control during the synthesis?
A3: The critical parameters to optimize for a successful synthesis of this compound include:
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Stoichiometry of reactants: An excess of the formaldehyde source is often used to ensure complete conversion of the diol.
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Choice and concentration of the acid catalyst: The catalyst concentration needs to be sufficient to promote the reaction without causing significant side reactions.
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Efficient water removal: Continuous removal of water, for example, by using a Dean-Stark apparatus, is crucial to achieve high yields.[3]
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Reaction temperature: The temperature should be high enough to facilitate the reaction and azeotropic distillation of water but not so high as to cause decomposition of the reactants or product.
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Choice of solvent: A solvent that forms an azeotrope with water, such as toluene or benzene, is ideal for this reaction.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or byproducts.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the 1,3-dioxane ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inefficient water removal. 2. Insufficient catalyst activity or amount. 3. Low reaction temperature or short reaction time. 4. Impure starting materials. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient for azeotropic water removal. 2. Increase the catalyst loading or use a stronger acid catalyst. Ensure the catalyst is not deactivated. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC. 4. Purify the starting materials (2,2-dichloro-1,3-propanediol and formaldehyde source) before use. |
| Formation of a polymeric byproduct | 1. Excessive catalyst concentration. 2. High reaction temperature. 3. Polymerization of formaldehyde. | 1. Reduce the amount of acid catalyst. 2. Lower the reaction temperature. 3. Use paraformaldehyde as the formaldehyde source and add it portion-wise to the reaction mixture. |
| Product decomposes during distillation | 1. High distillation temperature. 2. Presence of residual acid. | 1. Purify the product using vacuum distillation to lower the boiling point. 2. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation. |
| Difficulty in removing the solvent | The boiling point of the product is close to that of the solvent. | Choose a solvent with a significantly different boiling point from the product or use vacuum distillation for solvent removal. |
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
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2,2-dichloro-1,3-propanediol
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Paraformaldehyde
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p-Toluenesulfonic acid monohydrate (p-TSA)
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Toluene
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dean-Stark apparatus
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Condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.
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To the flask, add 2,2-dichloro-1,3-propanediol, paraformaldehyde, p-TSA, and toluene in the molar ratios specified in the table below.
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Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
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Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent using a rotary evaporator.
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Purify the crude product by vacuum distillation to obtain pure this compound.
Reaction Parameters:
| Parameter | Value |
| Molar Ratio (Diol:Formaldehyde:p-TSA) | 1 : 1.2 : 0.01 |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 4-6 hours (monitor by water collection) |
| Work-up | Aqueous wash and extraction |
| Purification | Vacuum distillation |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 5,5-Dichloro-1,3-dioxane Reactions
Welcome to the technical support center for 5,5-dichloro-1,3-dioxane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and subsequent reactions of this compound.
1. Synthesis of this compound
Question: What is a reliable method for the synthesis of this compound, and what are the common pitfalls?
Answer: this compound is typically synthesized via the acetalization of 2,2-dichloro-1,3-propanediol with a formaldehyde source, such as paraformaldehyde, under acidic catalysis.
Troubleshooting Common Synthesis Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Inefficient water removal. - Decomposition of the starting material or product. | - Increase reaction time or temperature moderately. - Use a Dean-Stark apparatus to effectively remove water. - Ensure the reaction is not overheated, which can lead to side reactions. - Use a milder acid catalyst, such as p-toluenesulfonic acid (pTSA). |
| Formation of Side Products | - Polymerization of formaldehyde. - Self-condensation of starting materials. - Over-reaction or decomposition. | - Use a formaldehyde equivalent that depolymerizes readily under the reaction conditions. - Maintain a controlled temperature. - Monitor the reaction progress by TLC or GC to avoid prolonged reaction times. |
| Difficult Purification | - Presence of unreacted starting materials. - Formation of high-boiling oligomeric byproducts. | - Perform a careful aqueous workup to remove the acid catalyst and water-soluble impurities. - Purify by vacuum distillation for best results. A short path distillation apparatus can be effective. - Flash column chromatography on silica gel can be used, but may lead to some product degradation if the silica is acidic. |
2. Stability and Storage
Question: How stable is this compound, and what are the recommended storage conditions?
Answer: this compound is a cyclic acetal and, like other 1,3-dioxanes, is generally stable under neutral and basic conditions. However, it is sensitive to acid.[1]
Troubleshooting Stability and Storage Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decomposition during Storage | - Presence of residual acid from synthesis. - Exposure to moisture, leading to slow hydrolysis. | - Ensure the product is thoroughly neutralized and dried after synthesis. - Store in a tightly sealed container in a cool, dry place, away from acidic vapors. |
| Degradation during Reaction Workup | - Use of acidic quenching or extraction solutions. | - Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to neutralize any acid. - Minimize contact time with aqueous acidic phases. |
3. Hydrolysis (Deprotection)
Question: I am having trouble hydrolyzing the this compound group. What conditions are effective for its removal?
Answer: The hydrolysis of 1,3-dioxanes, especially those derived from 1,3-diols, can be challenging due to their thermodynamic stability.[1] Acid-catalyzed hydrolysis is the standard method for deprotection.
Troubleshooting Hydrolysis Reactions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Insufficient acid catalyst. - Reaction has not reached equilibrium. - Steric hindrance around the acetal. | - Increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like Sc(OTf)₃). - Increase the reaction temperature or time. - Use a cosolvent such as acetone or THF to improve solubility and drive the equilibrium. |
| Formation of Byproducts | - Acid-catalyzed side reactions of the deprotected carbonyl compound or diol. | - Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in aqueous acetone). - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for 1,3-dioxane synthesis.
Materials:
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2,2-Dichloro-1,3-propanediol
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Paraformaldehyde
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p-Toluenesulfonic acid monohydrate (pTSA)
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Toluene
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2,2-dichloro-1,3-propanediol (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of pTSA (0.02 eq).
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Add a sufficient amount of toluene to suspend the reactants.
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Continue refluxing until no more water is collected.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Diagrams
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of 5,5-Dichloro-1,3-dioxane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,5-Dichloro-1,3-dioxane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the condensation of a dichloromalonate derivative with a 1,3-diol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old or hydrated. 2. Poor Quality Reagents: Diethyl dichloromalonate or 1,3-propanediol may be impure or contain water. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Inefficient Water Removal: The equilibrium may not be driven towards the product due to the presence of water. | 1. Use a fresh, anhydrous acid catalyst. Consider using a Lewis acid catalyst like BF₃·OEt₂ for milder conditions. 2. Purify reagents before use. Diethyl dichloromalonate can be distilled under reduced pressure, and 1,3-propanediol can be distilled over a drying agent. Ensure all glassware is thoroughly dried. 3. Monitor the reaction progress using TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. |
| Formation of Side Products | 1. Polymerization of Aldehyde Source (if used): If using formaldehyde or paraformaldehyde, polymerization can be a significant side reaction. 2. Intermolecular Etherification of 1,3-Propanediol: At high temperatures and acid concentrations, the diol can self-condense. 3. Decomposition of Dichloromalonate: The dichloromalonate starting material can decompose under harsh reaction conditions. | 1. Use a formaldehyde equivalent that depolymerizes at a controlled rate, such as trioxane. Add it to the reaction mixture in portions. 2. Maintain a moderate reaction temperature and use a catalytic amount of acid. 3. Employ milder reaction conditions, such as lower temperatures and a less corrosive acid catalyst. |
| Product is Contaminated (e.g., with starting materials or solvent) | 1. Incomplete Reaction: Starting materials remain in the final product. 2. Inefficient Work-up: The washing steps may not be sufficient to remove all impurities. 3. Inadequate Purification: The chosen purification method (e.g., distillation, chromatography) may not be effective. | 1. Ensure the reaction has gone to completion by monitoring with TLC or GC-MS before work-up. 2. Perform multiple aqueous washes to remove the acid catalyst and any water-soluble byproducts. Use a saturated sodium bicarbonate solution to neutralize the acid. 3. Optimize the purification method. For distillation, use a fractionating column for better separation. For column chromatography, screen different solvent systems to achieve optimal separation. |
| Low Isolated Yield After Purification | 1. Product Loss During Work-up: The product may have some water solubility, leading to loss during aqueous washes. 2. Decomposition During Distillation: The product may be thermally labile and decompose at high temperatures. 3. Product Adsorption on Silica Gel: If using column chromatography, the product might strongly adhere to the stationary phase. | 1. Minimize the volume of aqueous washes and back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product. 2. Purify by vacuum distillation to lower the boiling point and prevent thermal decomposition. 3. Deactivate the silica gel with a small amount of triethylamine in the eluent to reduce adsorption of the chlorinated compound. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common strategy for the synthesis of 5,5-disubstituted-1,3-dioxanes involves the acid-catalyzed condensation of a 1,3-diol with a suitable carbonyl compound or its equivalent. For this compound, a likely route is the reaction of 1,3-propanediol with a derivative of dichloromalonic acid, such as diethyl dichloromalonate, in the presence of an acid catalyst and with the removal of the alcohol byproduct to drive the equilibrium.
Q2: Which acid catalyst is most effective for this synthesis?
A2: Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., boron trifluoride etherate) can be used.[1] The choice of catalyst can influence reaction rate and the formation of side products. For sensitive substrates, a milder catalyst like p-toluenesulfonic acid or a Lewis acid may be preferable to a strong mineral acid like sulfuric acid to minimize degradation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.
Q4: What are the critical parameters to control for improving the yield?
A4: To improve the yield, it is crucial to control the following parameters:
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Anhydrous Conditions: All reagents, solvents, and glassware must be thoroughly dried to prevent hydrolysis of the starting materials and the product.
-
Efficient Removal of Byproducts: The removal of water or alcohol formed during the reaction is essential to drive the equilibrium towards the product. A Dean-Stark apparatus is commonly used for this purpose.
-
Stoichiometry of Reactants: While a 1:1 molar ratio of the diol and the dichloromalonate derivative is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion.
-
Reaction Temperature: The optimal temperature will depend on the specific reagents and catalyst used. It should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition.
Q5: What is the best method for purifying the final product?
A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: Vacuum distillation is often the preferred method for purifying liquid products, as it allows for purification at lower temperatures, minimizing the risk of thermal decomposition.
-
Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used. A non-polar eluent system is typically required for chlorinated compounds.
Experimental Protocols
Disclaimer: The following protocol is a hypothesized procedure based on general methods for the synthesis of 1,3-dioxanes and has not been directly extracted from a peer-reviewed source for this compound. Researchers should perform a thorough risk assessment and small-scale trial before proceeding.
Synthesis of this compound from Diethyl Dichloromalonate and 1,3-Propanediol
This procedure outlines the acid-catalyzed transesterification and cyclization of diethyl dichloromalonate with 1,3-propanediol.
Materials:
-
Diethyl dichloromalonate
-
1,3-Propanediol
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p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene (anhydrous)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add diethyl dichloromalonate (1.0 eq), 1,3-propanediol (1.1 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and anhydrous toluene.
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Heat the reaction mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the theoretical amount of ethanol/water has been collected or when the starting materials are no longer detected.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
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Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Data Presentation
Table 1: Effect of Catalyst on Reaction Time and Yield (Hypothetical Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 2 | 8 | 75 |
| Sulfuric acid | 1 | 4 | 65 |
| Boron trifluoride etherate | 5 | 6 | 80 |
| Amberlyst-15 | 10 (w/w) | 12 | 70 |
Table 2: Influence of Reaction Temperature on Yield (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 80 | 12 | 60 | Slow reaction rate |
| 110 (Toluene reflux) | 8 | 75 | Optimal balance of rate and yield |
| 140 (Xylene reflux) | 4 | 70 | Increased side product formation |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Purification of 5,5-Dichloro-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,5-dichloro-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or crude this compound?
A1: Common impurities in this compound typically arise from its synthesis, which involves the acid-catalyzed reaction of 2,2-dichloro-1,3-propanediol with a formaldehyde source (e.g., paraformaldehyde). Potential impurities include:
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Unreacted Starting Materials: 2,2-dichloro-1,3-propanediol and residual formaldehyde or paraformaldehyde.
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Byproducts: Water formed during the reaction, and oligomers or polymers of formaldehyde.
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Catalyst Residues: Traces of the acid catalyst used in the synthesis (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Solvent Residues: Solvents used during the synthesis and workup, such as toluene or dichloromethane.
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Degradation Products: Hydrolysis of the dioxane ring can occur in the presence of moisture and acid, leading to the formation of 2,2-dichloro-1,3-propanediol and formaldehyde.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are:
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Fractional Distillation: Effective for removing impurities with significantly different boiling points.
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Recrystallization: Suitable if the compound is a solid at room temperature and a suitable solvent can be found.
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Column Chromatography: Useful for removing polar impurities and closely related byproducts.
Q3: How can I assess the purity of this compound after purification?
A3: The purity of the final product can be assessed using several analytical techniques:
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Gas Chromatography (GC): To determine the percentage of the main component and detect volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
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Melting Point Analysis: A sharp and elevated melting point range compared to the crude material indicates higher purity.[1]
Experimental Protocols and Data
Fractional Distillation
Fractional distillation is a highly effective method for purifying this compound by separating it from impurities with different boiling points.
Experimental Protocol: Fractional Distillation of this compound
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound and a few boiling chips to the distillation flask.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection:
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Collect the initial fraction (forerun) that distills at a lower temperature, which will contain lower-boiling impurities.
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Collect the main fraction at the expected boiling point of this compound.
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Stop the distillation before all the material has vaporized to avoid concentrating high-boiling impurities in the final product.
-
-
Analysis: Analyze the purity of the collected fractions using GC or NMR.
Table 1: Example Data for Fractional Distillation of this compound
| Fraction | Boiling Range (°C at atmospheric pressure) | Purity (%) | Yield (%) |
| Crude Material | 160-185 | 85 | 100 |
| Forerun | 160-175 | 40 | 5 |
| Main Fraction | 178-180 | >99 | 80 |
| Residue | >185 | - | 15 |
Diagram 1: Experimental Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Recrystallization of this compound
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Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (the compound should be sparingly soluble at room temperature and highly soluble at the boiling point). A solvent pair, such as ethanol/water or toluene/hexane, may also be effective.
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Dissolution: In a flask, add the crude solid and the minimum amount of hot recrystallization solvent required to fully dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and purity (by NMR or GC) of the recrystallized product.
Table 2: Example Data for Recrystallization of this compound
| Solvent System | Purity of Crude (%) | Purity of Recrystallized Product (%) | Recovery Yield (%) |
| Ethanol/Water | 90 | 98 | 85 |
| Toluene/Hexane | 90 | >99 | 75 |
| Isopropanol | 90 | 97 | 80 |
Diagram 2: Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is particularly useful for removing polar impurities from this compound.
Experimental Protocol: Column Chromatography of this compound
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) using thin-layer chromatography (TLC) to achieve good separation.
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Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
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Analysis: Analyze the purity of the final product by GC or NMR.
Table 3: Example Data for Column Chromatography of this compound
| Stationary Phase | Eluent System (Hexane:Ethyl Acetate) | Purity of Crude (%) | Purity of Purified Product (%) | Recovery Yield (%) |
| Silica Gel | 95:5 | 88 | >99 | 90 |
| Silica Gel | 90:10 | 88 | >99 | 92 |
Diagram 3: Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Guide
Problem 1: Low yield after fractional distillation.
| Possible Cause | Solution |
| Distillation temperature was too high, causing decomposition. | Use vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
| The distillation was stopped too early. | Ensure the main fraction is collected until the temperature starts to rise significantly, indicating the presence of higher-boiling impurities. |
| Inefficient fractional distillation column. | Use a column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column) for better separation. |
Problem 2: Oiling out or no crystal formation during recrystallization.
| Possible Cause | Solution |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or small, impure crystals.[1] |
| The chosen solvent is not suitable. | Re-evaluate the solvent choice. A solvent pair might be necessary to achieve the desired solubility profile. |
| Too much solvent was used. | If the solution is not saturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[1] |
Problem 3: Poor separation during column chromatography.
| Possible Cause | Solution |
| The eluent is too polar. | Use a less polar eluent system to increase the retention of the compound on the silica gel, allowing for better separation from less polar impurities. |
| The eluent is not polar enough. | Use a more polar eluent system if the compound is not moving down the column. |
| The column was overloaded with the sample. | Use a larger column or a smaller amount of the crude product. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample. |
| The column was not packed properly (cracks or channels). | Ensure the column is packed uniformly without any air bubbles or cracks to allow for even flow of the eluent. |
References
Technical Support Center: 5,5-Dichloro-1,3-dioxane
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 5,5-Dichloro-1,3-dioxane?
A1: Based on analogous compounds, this compound is likely to be a flammable liquid and vapor.[1][2][3] It may also be harmful if swallowed, in contact with skin, or inhaled.[2][3][4] Like other dioxane derivatives, it may form explosive peroxides upon storage, especially when exposed to air and light.[1][3][5] It is also expected to be a skin and eye irritant.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][5] It is advisable to store it under an inert atmosphere (e.g., nitrogen blanket) and protected from light.[3][6] Given the potential for peroxide formation, containers should be dated upon opening and tested for peroxides periodically.[1] Refrigerated storage may be recommended.[6][7]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[2][8] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][8] If there is a risk of inhalation, a NIOSH-approved respirator may be necessary.[6][8]
Q4: What should I do in case of a spill?
A4: In the event of a small spill, remove all sources of ignition.[6] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[3] Ensure the area is well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: How should this compound waste be disposed of?
A5: Dispose of contents and container to an approved waste disposal plant.[1][5][8] Do not allow the chemical to enter drains.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts | Peroxide formation in the stored material. | Before use, test for the presence of peroxides using appropriate test strips. If peroxides are present, consult with a safety professional for procedures on how to safely quench them. Do not distill or evaporate solutions containing peroxides. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the compound is stored in a tightly sealed container, protected from light and air, and at the recommended temperature. Consider re-purifying the material if degradation is suspected. |
| Material appears discolored or contains crystals | Potential peroxide formation or other degradation. | Do not use the material. The presence of crystals in a liquid that can form peroxides can be extremely dangerous.[5] Consult with a chemical safety expert for proper handling and disposal. |
| Skin or eye irritation after handling | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately flush the affected area with plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention. Review and improve PPE protocols for future handling. |
Quantitative Data Summary
| Property | Value for 1,3-Dioxane |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol [9] |
| Boiling Point | 105-106 °C[10] |
| Melting Point | -42 °C[10] |
| Flash Point | 5 °C (41 °F)[3] |
| Density | 1.032 g/mL at 25 °C |
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available. Researchers should adapt general protocols for reactions involving similar chlorinated ethers with careful consideration of the potential hazards.
General Guidance for Use in a Reaction:
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction and to minimize the risk of peroxide formation.
-
Solvent Choice: If used as a solvent, ensure it is dry and free of peroxides.
-
Temperature Control: Maintain strict control over the reaction temperature, as exothermic reactions can lead to dangerous pressure buildup.
-
Quenching: Quench reactions carefully, especially when reactive reagents are used.
-
Work-up: During the work-up procedure, be aware of the potential for the compound to be present in both aqueous and organic layers, depending on its solubility.
Visualizations
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A decision tree outlining the key considerations for the safe storage of dioxane derivatives.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4adi.com [4adi.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,3-DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 1,3-Dioxane, 98% | Fisher Scientific [fishersci.ca]
- 10. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
Technical Support Center: Kinetic vs. Thermodynamic Control in 5,5-Dichloro-1,3-dioxane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions of 5,5-dichloro-1,3-dioxane where kinetic and thermodynamic control are critical factors.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine whether a reaction of this compound is under kinetic or thermodynamic control?
A1: The primary factors are temperature, reaction time, and the nature of the nucleophile/base and solvent.
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Temperature: Lower temperatures generally favor the kinetic product, which is formed faster due to a lower activation energy.[1][2] Higher temperatures provide enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the reaction to reach equilibrium and favoring the more stable thermodynamic product.
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Reaction Time: Shorter reaction times tend to yield the kinetic product. If the reaction is stopped before it can reach equilibrium, the product that is formed fastest will be the major product. Longer reaction times allow for the conversion of the kinetic product to the more stable thermodynamic product, assuming the reaction is reversible.
-
Nucleophile/Base and Solvent: The choice of nucleophile or base and the solvent can influence the relative activation energies of the competing pathways and the stability of the products. Sterically hindered bases may favor the formation of the kinetic product by attacking a more accessible site. The polarity of the solvent can also affect the stability of charged intermediates and transition states.
Q2: How do the chlorine atoms at the 5-position of the 1,3-dioxane ring influence reactivity?
A2: The two chlorine atoms at the 5-position have a significant impact on the reactivity of the this compound ring through both electronic and steric effects.
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Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the acidity of neighboring protons and the stability of any potential intermediates. For example, they can stabilize a negative charge on the C5 carbon in a conjugate base, which could be relevant in elimination reactions.
-
Steric Effects: The presence of two chlorine atoms creates steric hindrance at the 5-position, which may direct incoming nucleophiles to other, more accessible sites on the dioxane ring or influence the conformational preferences of the ring itself.
Q3: What are the expected kinetic and thermodynamic products in a nucleophilic substitution reaction with this compound?
A3: While specific experimental data for this compound is limited in the available literature, we can hypothesize based on general principles. In a hypothetical nucleophilic substitution, the kinetic product would likely result from the attack of the nucleophile at the most electrophilic and accessible carbon atom, leading to the fastest reaction rate. The thermodynamic product would be the most stable isomer, which might involve rearrangement or substitution at a different position that leads to a more stable overall molecule. The stability would be influenced by factors like stereochemistry and electronic effects of the substituents.
Q4: Can elimination reactions compete with substitution reactions for this compound?
A4: Yes, elimination reactions are a strong possibility, especially with strong, sterically hindered bases. The presence of chlorine atoms, which are good leaving groups, and protons on adjacent carbons (C4 and C6) makes elimination a viable pathway. The regioselectivity of the elimination (i.e., which proton is removed) would also be subject to kinetic and thermodynamic control. The Zaitsev product (more substituted alkene) is typically the thermodynamic product, while the Hofmann product (less substituted alkene) can be favored under kinetic control with a bulky base.
Troubleshooting Guides
Problem 1: Low yield of the desired product and a mixture of isomers.
| Possible Cause | Troubleshooting Step |
| Reaction is under mixed kinetic and thermodynamic control. | Carefully control the reaction temperature. For the kinetic product, use a significantly lower temperature. For the thermodynamic product, use a higher temperature and ensure the reaction runs long enough to reach equilibrium. Monitor the reaction progress over time using techniques like GC-MS or NMR to determine the optimal reaction time. |
| Incorrect choice of base or nucleophile. | If steric hindrance is an issue, consider using a smaller nucleophile. To favor elimination, a strong, non-nucleophilic base is recommended. To favor substitution, a good nucleophile that is a weaker base should be used. |
| Solvent effects are not optimized. | The polarity of the solvent can influence the reaction pathway. Test a range of solvents with different polarities to see how the product distribution is affected. Aprotic polar solvents can favor SN2 reactions. |
Problem 2: The reaction is not proceeding to completion.
| Possible Cause | Troubleshooting Step |
| Insufficient activation energy. | If you are targeting the thermodynamic product, the reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor for product formation. |
| Decomposition of reactants or products. | At higher temperatures, reactants or the desired product might be degrading. Check the stability of your starting material and product at the reaction temperature. It may be necessary to find a compromise between reaction rate and stability. |
| Catalyst poisoning or deactivation (if applicable). | If a catalyst is being used, ensure it is not being poisoned by impurities in the reactants or solvent. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Reaction of this compound with a Nucleophile (Nu⁻) under Kinetic vs. Thermodynamic Control.
| Condition | Temperature | Reaction Time | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Kinetic Control | Low | Short | Kinetic Product (e.g., substitution at C2) | Thermodynamic Product (e.g., substitution at C4/C6) | >90:10 |
| Thermodynamic Control | High | Long | Thermodynamic Product (e.g., substitution at C4/C6) | Kinetic Product (e.g., substitution at C2) | >90:10 |
Experimental Protocols
General Protocol for Investigating Kinetic vs. Thermodynamic Control:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent.
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Kinetic Control Experiment:
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Cool the solution to the desired low temperature (e.g., -78 °C, 0 °C).
-
Slowly add the nucleophile or base while maintaining the low temperature.
-
Stir the reaction for a short period (e.g., 1-2 hours).
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Quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated ammonium chloride solution).
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Extract the product, dry the organic layer, and analyze the product distribution by GC-MS or NMR.
-
-
Thermodynamic Control Experiment:
-
Heat the solution to the desired high temperature (e.g., reflux).
-
Slowly add the nucleophile or base.
-
Stir the reaction for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.
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Cool the reaction to room temperature and quench.
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Extract the product, dry the organic layer, and analyze the product distribution.
-
Mandatory Visualizations
Caption: Reaction pathways for kinetic and thermodynamic control.
Caption: Workflow for investigating reaction control.
References
Validation & Comparative
A Comparative Guide to Cyclopropanone Equivalents: Assessing Alternatives to 5,5-Dichloro-1,3-dioxane
For the modern researcher and drug development professional, the efficient construction of complex molecular architectures is paramount. The strained three-membered ring of cyclopropanone is a valuable synthetic intermediate, but its inherent instability necessitates the use of more stable precursors known as cyclopropanone equivalents. This guide provides a comprehensive comparison of potential alternative reagents to the lesser-known 5,5-dichloro-1,3-dioxane, focusing on their utility as cyclopropanone synthons.
While direct experimental data for the synthetic applications of this compound is scarce in the current literature, its structure as a geminal dihalide within a 1,3-dioxane framework suggests its potential role as a masked cyclopropanone. The 1,3-dioxane moiety can be considered a protecting group for a 1,3-diol, with the gem-dichloro-substituted carbon serving as a latent carbonyl group. This guide will therefore evaluate established and more versatile cyclopropanone equivalents, providing a framework for selecting the optimal reagent for a given synthetic challenge.
Comparison of Key Cyclopropanone Equivalents
The selection of a suitable cyclopropanone equivalent is often dictated by factors such as the stability of the precursor, the conditions required for its conversion to the reactive cyclopropanone or its adducts, and its compatibility with other functional groups in the molecule. Here, we compare several prominent alternatives.
| Reagent/Precursor | Structure | Key Features | Typical Reaction Conditions for Use |
| Hypothetical: this compound | O=C(CCl)C1(Cl)COCO1 | - Geminal dichloride as the reactive center.- 1,3-Dioxane as a protecting group for a 1,3-diol. | Reductive dehalogenation (e.g., with zinc or magnesium) to form a cyclopropanone intermediate. |
| Cyclopropanone Ethyl Hemiacetal | C1CC1(O)OCC | - One of the earliest and most well-known cyclopropanone equivalents.[1] - Relatively stable and can be isolated.[1] | - Can be converted to cyclopropanone in situ.[1] - Reacts directly with nucleophiles.[1] |
| 1-Sulfonylcyclopropanols | C1CC1(O)S(=O)(=O)R | - Stable, often crystalline solids.[2][3][4] - The sulfonyl group acts as a base-labile protecting group.[2][3] | Base-mediated equilibration to the corresponding cyclopropanone.[2][3] |
| 1,3-Dichloroacetone | ClCC(=O)CCl | - A readily available and inexpensive geminal dihalide precursor. | Reductive cyclization, often with a metal like zinc, to generate a cyclopropanone equivalent. |
| 1,3-Dimesylates from 1,3-Diols | MsO-CH2-CH(R)-CH2-OMs | - Synthesized from readily available 1,3-diols. - Undergoes intramolecular cyclization. | Zinc-mediated cross-electrophile coupling reaction. |
Experimental Protocols for Key Alternatives
Detailed experimental procedures are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the generation and use of established cyclopropanone equivalents.
Synthesis of Cyclopropanone Ethyl Hemiacetal
A common method for the preparation of cyclopropanone ethyl hemiacetal involves the reaction of ketene with diazomethane in the presence of ethanol. However, due to the hazardous nature of both ketene and diazomethane, alternative methods from more stable precursors are often preferred.[1] A safer and scalable approach starts from ethyl 3-chloropropanoate.[1]
Protocol: The synthesis from ethyl 3-chloropropanoate is a multi-step process that involves cyclization to form the cyclopropanone precursor, which is then converted to the ethyl hemiacetal.
Generation of 1-Sulfonylcyclopropanols
These stable cyclopropanone surrogates can be synthesized via the α-hydroxylation of sulfonylcyclopropanes.[2][3]
Protocol:
-
To a solution of the corresponding sulfonylcyclopropane in a suitable solvent (e.g., THF), a strong base such as lithium diisopropylamide (LDA) is added at low temperature (-78 °C).
-
An electrophilic oxygen source, for example, a bis(silyl) peroxide, is then added to the reaction mixture.
-
The reaction is quenched, and the 1-sulfonylcyclopropanol is isolated and purified, often by chromatography.
Zinc-Mediated Cyclopropanation from 1,3-Dimesylates
This method provides a route to cyclopropanes from 1,3-diols, which can be considered a formal cyclopropanone synthesis if one of the substituents on the resulting cyclopropane can be converted to a carbonyl group.
Protocol:
-
The 1,3-diol is first converted to the corresponding 1,3-dimesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
-
The purified 1,3-dimesylate is then treated with zinc dust and a halide salt such as magnesium bromide in a solvent like dimethylacetamide (DMA).
-
The reaction mixture is heated to effect the intramolecular cross-electrophile coupling, yielding the cyclopropane product.
Logical Workflow for Reagent Selection
The choice of a cyclopropanone equivalent is a critical decision in a synthetic campaign. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision-making workflow for selecting a suitable cyclopropanone equivalent.
Reaction Pathway Comparison
The following diagram illustrates the generalized reaction pathways for the formation of a cyclopropanone intermediate or its adduct from the discussed precursors.
Caption: Generalized reaction pathways from precursors to cyclopropanone intermediates and products.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent synthesis of δ-valerolactones and furanones via palladium or copper-catalyzed α-hydroxycyclopropanol ring opening cyclizations - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03255A [pubs.rsc.org]
A Comparative Guide to Protecting Groups for 1,3-Diols: An Evaluation of Acetonide and Benzylidene Acetal Protection
For researchers, scientists, and drug development professionals, the selective protection of diols is a critical step in the multi-step synthesis of complex molecules. This guide provides a comparative analysis of two of the most common protecting groups for 1,3-diols: acetonides and benzylidene acetals. While the focus of this guide is on these well-established groups, it is worth noting the limited publicly available data on emerging protecting groups such as 5,5-dichloro-1,3-dioxane, hindering a direct comparison at this time.
This document details the experimental protocols for the introduction and cleavage of these protecting groups, presents a comparison of their stability under various conditions, and provides quantitative data on reported yields and reaction times.
Introduction to 1,3-Diol Protection
In organic synthesis, particularly in the context of carbohydrate chemistry and natural product synthesis, the hydroxyl groups of diols often require temporary protection to prevent unwanted side reactions.[1] The formation of cyclic acetals and ketals is a widely employed strategy for the protection of 1,2- and 1,3-diols.[1] Among these, acetonides (isopropylidene ketals) and benzylidene acetals are frequently utilized due to their relative ease of formation, stability, and selective deprotection.[1][2]
The choice of protecting group is dictated by the overall synthetic strategy, including the stability required during subsequent reaction steps and the conditions available for its eventual removal.
Experimental Protocols
Acetonide Protection of 1,3-Diols
Acetonides are readily formed by the reaction of a 1,3-diol with acetone or a acetone equivalent, typically under acidic catalysis.
General Procedure:
A common method involves the use of acetone and a cation exchange resin as a mild, efficient, and environmentally friendly catalyst.[3]
-
To a solution of the 1,3-diol in a suitable solvent (e.g., toluene or neat acetone), add acetone and a cation exchange resin.[3]
-
The reaction mixture is stirred at room temperature for 5-10 hours or refluxed to reduce the reaction time.[3]
-
Upon completion, the resin is removed by filtration.[3]
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.[3]
An alternative method utilizes 2,2-dimethoxypropane in the presence of a catalytic amount of iodine, offering a neutral reaction condition.[4]
Benzylidene Acetal Protection of 1,3-Diols
Benzylidene acetals are typically formed from the reaction of a 1,3-diol with benzaldehyde or a benzaldehyde equivalent under acidic conditions.
General Procedure:
A rapid and efficient method employs copper(II) triflate (Cu(OTf)₂) as a catalyst.[5]
-
Dissolve the diol in acetonitrile.[5]
-
Add benzaldehyde dimethyl acetal to the solution.[5]
-
Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 mmol).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding triethylamine (Et₃N).[5]
-
The product can be purified by silica gel column chromatography.[5]
Deprotection Protocols
The removal of these protecting groups is typically achieved under acidic conditions, though other methods have been developed for selective cleavage.
Cleavage of Acetonides
Acetonides are generally cleaved under aqueous acidic conditions.[6] Indium trichloride in an acetonitrile-water mixture has been shown to chemoselectively cleave isopropylidene acetals in the presence of other acid-sensitive groups.[7] A simple and environmentally friendly method involves heating the acetonide in water without any catalyst.[8]
General Procedure using Indium Trichloride:
-
Dissolve the acetonide-protected compound in a mixture of acetonitrile and water.[7]
-
Add indium trichloride (InCl₃) and stir the reaction at room temperature.[7]
-
Monitor the reaction by TLC.[7]
-
Upon completion, the reaction is worked up and the product is purified.[7]
Cleavage of Benzylidene Acetals
Benzylidene acetals are also susceptible to acidic hydrolysis.[6] Milder methods have been developed to improve selectivity. Erbium(III) triflate (Er(OTf)₃) has been reported as an efficient Lewis acid catalyst for the mild deprotection of benzylidene derivatives.[9][10] Another common method is catalytic transfer hydrogenation using triethylsilane and palladium on carbon (Pd/C).[11]
General Procedure using Triethylsilane and Pd/C:
-
Dissolve the benzylidene acetal in methanol.[11]
-
Add 10% Pd/C to the solution.[11]
-
Add triethylsilane portionwise to the reaction mixture.[11]
-
Stir the mixture at room temperature and monitor by TLC.[11]
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.[11]
-
The product can be purified by chromatography.[11]
Comparative Data
The following tables summarize the stability and reaction conditions for acetonide and benzylidene acetal protecting groups based on available literature.
Table 1: Stability of Protecting Groups under Various Conditions
| Condition | Acetonide Stability | Benzylidene Acetal Stability |
| Aqueous Acid | Labile[6] | Labile[6] |
| Aqueous Base | Stable[1] | Stable[1] |
| Organometallics (e.g., Grignard, Organolithium) | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable[1] | Stable[1] |
| Oxidizing Agents (e.g., PCC, PDC) | Stable[6] | Stable[6] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | Labile[11] |
Table 2: Comparison of Protection and Deprotection Methods
| Protecting Group | Protection Reagents | Typical Yields | Deprotection Reagents | Typical Yields |
| Acetonide | Acetone, Cation Exchange Resin[3] | Good to Excellent[3] | InCl₃, MeCN/H₂O[7] | Up to 97%[7] |
| 2,2-Dimethoxypropane, I₂[4] | 60-80%[4] | H₂O, Heat[8] | Good to Excellent[8] | |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, Cu(OTf)₂[5] | Good to Excellent[5] | Er(OTf)₃[9] | High[9] |
| Benzaldehyde, TsOH | Variable | Et₃SiH, Pd/C[11] | Excellent[11] |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the protection and deprotection of 1,3-diols.
Caption: General workflow for the protection of 1,3-diols.
Caption: General workflow for the deprotection of 1,3-diols.
Selecting the Appropriate Protecting Group
The choice between an acetonide and a benzylidene acetal often depends on the planned subsequent reactions.
Caption: Decision tree for selecting a 1,3-diol protecting group.
Conclusion
Both acetonide and benzylidene acetal protecting groups offer effective means of temporarily masking 1,3-diols during complex organic syntheses. The choice between them hinges on the specific requirements of the synthetic route, particularly the stability towards downstream reaction conditions. Acetonides are generally more robust, especially towards catalytic hydrogenation, while benzylidene acetals offer an alternative that can be cleaved under these conditions if desired. The development of milder deprotection methods for both groups has significantly enhanced their utility and selectivity. Further research into novel protecting groups, such as chlorinated dioxanes, may offer new avenues for orthogonal protection strategies, although more comprehensive data is required for a thorough evaluation.
References
- 1. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. online.bamu.ac.in [online.bamu.ac.in]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 10. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Dioxane-Based Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of protective strategies, dioxane-based protecting groups, a class of cyclic acetals, offer a robust and versatile option for the protection of 1,3-diols and, by extension, carbonyl functionalities. This guide provides an objective comparison of dioxane-based protecting groups with common alternatives, supported by experimental data, detailed protocols, and logical workflows to aid in the strategic planning of complex synthetic routes.
Introduction to Dioxane-Based Protecting Groups
Dioxane-based protecting groups are cyclic acetals formed by the reaction of a 1,3-diol with an aldehyde or ketone, or vice-versa. The most common form is the 1,3-dioxane ring system. These groups are valued for their general stability under basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions.[1][2] This stability profile allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected diol.
The formation of the six-membered dioxane ring is often thermodynamically favored over the formation of a seven-membered dioxepane ring from a 1,4-diol.[3] This selectivity is a key advantage in complex molecules with multiple hydroxyl groups. Compared to their five-membered ring counterparts, 1,3-dioxolanes (formed from 1,2-diols), 1,3-dioxanes generally exhibit greater stability towards acidic hydrolysis.[4]
Data Presentation: A Quantitative Comparison
The choice of a protecting group is often dictated by its relative stability and the efficiency of its introduction and removal. The following tables summarize quantitative data on the performance of dioxane-based protecting groups compared to other common acetal and alternative protecting groups.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Cyclic Acetals
| Protecting Group | Parent Carbonyl | Relative Rate of Hydrolysis (krel) | Reference |
| 1,3-Dioxane | Cyclohexanone | 1 | [5] |
| 1,3-Dioxolane | Cyclohexanone | ~7 | [5] |
| 1,3-Dioxane | Acetone | 1 | [3] |
| 2-Methoxypropan-2-yl (MIP) | Acetone | 1 | [3] |
| 2-Isopropoxypropan-2-yl | Acetone | 7.4 | [3] |
| 2-Cyclohexyloxypropan-2-yl | Acetone | 7.7 | [3] |
| 2-Benzyloxypropan-2-yl | Acetone | 0.6 | [3] |
| 2-(2,2,2-Trifluoroethoxy)propan-2-yl | Acetone | 0.04 | [3] |
Note: Higher krel values indicate faster hydrolysis (lower stability).
Table 2: Yields for Protection and Deprotection of Diols
| Diol Substrate | Protecting Group | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| 1,3-Propanediol | Benzaldehyde (forms a 1,3-dioxane) | p-TsOH, Toluene, reflux | >95 | 1 M HCl, THF, rt | >95 | [6] |
| 1,2-Ethanediol | Benzaldehyde (forms a 1,3-dioxolane) | p-TsOH, Toluene, reflux | >95 | 1 M HCl, THF, rt | >95 | [6] |
| Di-O-isopropylidene hexose | - | - | - | Protic ionic liquid, H2O | 92 | [7] |
| Various 1,2- and 1,3-diols | Methoxymethylphenylsulfide, DBDMH, BHT | CH2Cl2, rt | 75-98 | Not specified | - | [8] |
| 2'-deoxythymidine (5'-OH) | 2-Methoxypropene (MIP protection) | p-TsOH, Acetone, rt | 83 | 80% AcOH, rt | >95 | [3] |
| 2'-deoxythymidine (5'-OH) | 2-Cyclohexyloxypropene | p-TsOH, Acetone, rt | quant. | 80% AcOH, rt | >95 | [3] |
Experimental Protocols
General Protocol for the Formation of a 1,3-Dioxane Protecting Group
This protocol is a standard procedure for the protection of a 1,3-diol using p-toluenesulfonic acid as a catalyst.[6]
Materials:
-
1,3-diol (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,3-diol, the aldehyde or ketone, and anhydrous toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting diol.
-
Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,3-dioxane.
General Protocol for the Acid-Catalyzed Cleavage of a 1,3-Dioxane Protecting Group
This protocol describes a typical acidic hydrolysis for the deprotection of a 1,3-dioxane.[6]
Materials:
-
1,3-Dioxane protected compound (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,3-dioxane protected compound in a suitable solvent such as tetrahydrofuran (THF).
-
Add 1 M hydrochloric acid to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected diol.
Mandatory Visualization
The strategic application of protecting groups is best illustrated in the context of a complex multi-step synthesis. The following diagrams depict the logical workflow for the formation of a dioxane-based protecting group and its role in a synthetic sequence.
The following workflow illustrates a common synthetic strategy where a dioxane protecting group enables selective reaction at another functional group.
Conclusion
Dioxane-based protecting groups are a reliable and effective tool in the synthetic chemist's repertoire. Their stability to a wide range of reaction conditions, coupled with their straightforward introduction and removal, makes them highly valuable for the protection of 1,3-diols. As demonstrated by the comparative data, 1,3-dioxanes offer enhanced stability over their 1,3-dioxolane counterparts, a factor that can be critical in lengthy and complex synthetic campaigns. The provided protocols and logical workflows serve as a practical guide for the implementation of dioxane-based protecting groups, enabling researchers to navigate the challenges of modern organic synthesis with greater precision and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 8. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
5,5-Dichloro-1,3-dioxane: A Versatile and Potentially Safer Alternative in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of modern organic synthesis, the demand for safer, more efficient, and highly selective reagents is ever-present. 5,5-Dichloro-1,3-dioxane emerges as a promising, yet underutilized, reagent with the potential to serve as a stable and manageable alternative to highly toxic phosgene and its derivatives. Its unique structural feature, a gem-dichloro group embedded within a 1,3-dioxane ring, offers a dual functionality: a masked carbonyl group and a potential precursor for gem-dihalogenated structures. This guide provides a comparative analysis of the potential advantages of using this compound in synthesis, supported by analogous experimental data from related compounds.
Unveiling the Synthetic Potential: A Phosgene Equivalent and Carbonyl Synthon
The reactivity of this compound is predicated on the lability of its carbon-chlorine bonds, making it an attractive candidate as a phosgene substitute for the synthesis of carbonates, ureas, and other carbonyl derivatives. Unlike gaseous phosgene, which is notoriously hazardous, this compound is a solid, offering significant advantages in handling, storage, and stoichiometry control.
Furthermore, the gem-dichloro functionality serves as a protected carbonyl group. This allows for the introduction of a ketone precursor into a molecule under conditions where a free carbonyl group would be reactive. Subsequent hydrolysis can then unmask the ketone at a later synthetic stage.
Comparative Performance: Insights from Analogs
While specific experimental data for this compound is scarce in the literature, its performance can be inferred by comparing it with established reagents for similar transformations.
Table 1: Comparison of Carbonylating and Chlorinating Agents
| Reagent | Physical State | Key Advantages | Key Disadvantages |
| Phosgene (COCl₂) | Gas | Highly reactive, low cost | Extremely toxic, difficult to handle |
| Triphosgene (BTC) | Solid | Safer than phosgene, easy to handle | Can decompose to phosgene, toxic |
| This compound | Solid (predicted) | Potentially safer, controlled reactivity, dual functionality | Limited literature, potentially higher cost |
| Oxalyl Chloride | Liquid | Versatile chlorinating agent | Toxic, moisture sensitive |
The solid nature of this compound, similar to triphosgene, would make it a more attractive option for laboratory-scale synthesis compared to gaseous phosgene. Its reactivity is expected to be more moderate, potentially leading to higher selectivity in complex molecule synthesis.
Experimental Protocols: A Glimpse into Potential Applications
The following are hypothetical, yet chemically plausible, experimental protocols for key transformations using this compound, based on established procedures for analogous reagents.
Protocol 1: Synthesis of a Cyclic Carbonate
This protocol illustrates the potential use of this compound as a phosgene equivalent for the synthesis of a cyclic carbonate from a 1,3-diol.
Materials:
-
This compound
-
1,3-Propanediol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of 1,3-propanediol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (2.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclic carbonate.
Protocol 2: Unmasking of the Carbonyl Group
This protocol describes the hydrolysis of the gem-dichloro group to reveal a ketone.
Materials:
-
A substrate containing the this compound moiety
-
Aqueous Hydrochloric Acid (1 M)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the this compound-containing substrate in a mixture of THF and 1 M aqueous HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding ketone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the potential reaction pathways of this compound.
limitations of 5,5-Dichloro-1,3-dioxane as a reagent
An Objective Comparison of 5,5-Dichloro-1,3-dioxane with Alternative Reagents in Organic Synthesis
Introduction
This compound is a halogenated cyclic acetal that, based on its structure, presents intriguing possibilities as a synthetic reagent. The presence of a gem-dichloro group on the carbon adjacent to two oxygen atoms suggests its potential use as a precursor to a carbonyl group or as a masked acyl anion equivalent. However, a thorough examination of its chemical properties and a comparison with established synthetic methods reveal significant limitations that have largely precluded its use in routine organic synthesis. This guide provides a detailed comparison of this compound with viable alternative reagents, supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on its synthetic utility.
Core Limitations of this compound
The primary limitations of this compound as a reagent stem from the inherent reactivity of its core structure. The 1,3-dioxane ring is an acetal, which is sensitive to acidic conditions, while the gem-dichloro group's reactivity often requires conditions that are incompatible with the acetal moiety.
-
Acetal Instability: 1,3-Dioxanes are primarily employed as protecting groups for carbonyl compounds and 1,3-diols due to their stability under neutral and basic conditions. However, they are readily cleaved by even mild Brønsted or Lewis acids.[1] Many synthetic transformations that might be envisioned for the gem-dichloro group, such as Friedel-Crafts type reactions or other Lewis acid-catalyzed processes, would likely lead to the decomposition of the dioxane ring.
-
Difficulty in Forming a Stable Carbanion (Umpolung): A key potential application of a molecule with a Cl2CH- or Cl2C(R)- group is as an acyl anion equivalent, a concept successfully realized in the Corey-Seebach reaction using 1,3-dithianes.[2][3][4][5][6] In this reaction, the protons on the carbon between the two sulfur atoms of a dithiane are sufficiently acidic to be removed by a strong base, creating a stabilized carbanion. The analogous deprotonation of a 1,3-dioxane is significantly more difficult. The oxygen atoms in the dioxane ring are less effective at stabilizing an adjacent carbanion compared to the larger, more polarizable sulfur atoms in a dithiane.[3] This makes the formation of the necessary nucleophilic species from this compound challenging without resorting to extremely harsh conditions that would likely degrade the molecule.
-
Susceptibility to Elimination Reactions: Under strongly basic conditions, instead of forming a stable carbanion, this compound could be prone to elimination reactions, leading to the formation of unsaturated byproducts.
Comparison with Alternative Reagents
Given the limitations of this compound, other reagents are overwhelmingly preferred for the synthetic transformations it might hypothetically perform.
Acyl Anion Equivalents: The Corey-Seebach Reaction
The most direct comparison for the "umpolung" or polarity-inverted reactivity is with the well-established Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion precursors.[2][3][4][5][6]
| Feature | This compound (Hypothetical) | 1,3-Dithiane (Corey-Seebach Reagent) |
| pKa of C-H | High (estimated >40) | ~31 |
| Carbanion Stability | Poorly stabilized by oxygen | Stabilized by polarizable sulfur atoms |
| Deprotonation Conditions | Requires exceptionally strong and hindered bases | Readily achieved with n-butyllithium |
| Reaction with Electrophiles | Unlikely to proceed efficiently | Reacts well with a wide range of electrophiles |
| Deprotection to Carbonyl | Acid-catalyzed hydrolysis (ring opening) | Requires specific reagents (e.g., HgCl2, oxidative methods) |
Carbonylating Agents: Phosgene and its Equivalents
If this compound were to be considered a precursor to a carbonyl group by reaction with nucleophiles followed by hydrolysis, it would be conceptually similar to using phosgene or its safer alternatives.
| Reagent | Formula | Form | Boiling Point (°C) | Key Hazards | Application |
| Phosgene | COCl₂ | Gas | 8 | Extremely toxic | Highly reactive, used for isocyanates, carbonates, etc. |
| Diphosgene | ClCO₂CCl₃ | Liquid | 128 | Toxic, corrosive | Safer liquid substitute for phosgene |
| Triphosgene | (Cl₃CO)₂CO | Solid | 203-206 | Toxic, corrosive | Crystalline, even safer solid substitute for phosgene |
| This compound | C₄H₆Cl₂O₂ | Liquid | 181 | Likely irritant | Not established as a carbonylating agent |
Experimental Protocols
Due to the lack of established synthetic applications for this compound as a reagent, a protocol for a representative transformation using a superior alternative is provided below.
Protocol: Formation and Alkylation of 2-Lithio-1,3-dithiane (Corey-Seebach Reaction)
This protocol describes the generation of an acyl anion equivalent from 1,3-dithiane and its subsequent reaction with an alkyl halide to form a precursor to a ketone.
Step 1: Formation of 2-Lithio-1,3-dithiane
-
To a solution of 1,3-dithiane (1.20 g, 10 mmol) in dry tetrahydrofuran (THF, 40 mL) under an inert atmosphere (argon or nitrogen) at -30 °C is added n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 10 minutes.
-
The resulting mixture is stirred at -20 to -15 °C for 2 hours.
Step 2: Alkylation
-
The solution of 2-lithio-1,3-dithiane is cooled to -78 °C.
-
A solution of benzyl bromide (1.71 g, 10 mmol) in dry THF (10 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-benzyl-1,3-dithiane.
Step 3: Hydrolysis to the Ketone
-
The crude 2-benzyl-1,3-dithiane is dissolved in a mixture of acetone (50 mL) and water (5 mL).
-
Mercury(II) chloride (5.4 g, 20 mmol) and calcium carbonate (2.0 g, 20 mmol) are added.
-
The mixture is stirred at room temperature for 4 hours.
-
The resulting precipitate is removed by filtration, and the filtrate is concentrated.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to afford the desired ketone (1-phenyl-2-propanone).
Visualization of Reaction Pathways
The following diagrams illustrate the hypothetical and likely unfavorable reaction of this compound compared to the successful Corey-Seebach reaction.
Caption: Comparison of reaction pathways.
Conclusion
While the structure of this compound may suggest its potential as a synthetic building block, its inherent chemical properties impose significant limitations. The instability of the acetal ring to acidic conditions and the difficulty in forming a stable carbanion at the 5-position render it largely unsuitable for the types of transformations for which it might be considered. In contrast, well-established reagents and methodologies, such as the 1,3-dithianes used in the Corey-Seebach reaction for acyl anion chemistry, offer superior reliability, predictability, and efficiency. For researchers and professionals in drug development, a clear understanding of these fundamental limitations is crucial for the selection of appropriate and effective synthetic strategies. The evidence strongly indicates that for applications requiring acyl anion equivalents or controlled carbonylation, the alternatives to this compound are not just preferable, but necessary for successful synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
Spectroscopic Comparison of 5,5-Dichloro-1,3-dioxane Derivatives: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of 5,5-dichloro-1,3-dioxane and its analogs is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The 1,3-dioxane scaffold is a prevalent structural motif in numerous natural products and pharmacologically active molecules. Halogenation of this core structure, particularly at the C5 position, can significantly influence the molecule's conformational preferences, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide focuses on the spectroscopic signatures of this compound and related derivatives, offering a valuable resource for their identification and characterization in complex chemical environments.
Comparative Spectroscopic Data
The introduction of two chlorine atoms at the C5 position of the 1,3-dioxane ring induces distinct changes in its spectroscopic properties. The electron-withdrawing nature of the chlorine atoms and their steric bulk influence the chemical shifts of neighboring protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In the proton NMR spectrum of 5,5-disubstituted 1,3-dioxanes, the protons at C2, C4, and C6 exhibit characteristic chemical shifts. For the parent 1,3-dioxane, the protons at C2, C4/C6, and C5 appear at approximately 4.85 ppm, 3.91 ppm, and 1.78 ppm, respectively. In this compound, the absence of protons at the C5 position simplifies the spectrum. The protons at C4 and C6 are expected to be deshielded due to the electronegative chlorine atoms, shifting their signals downfield.
¹³C NMR: The carbon NMR spectrum provides clear evidence of the substitution pattern. The parent 1,3-dioxane shows signals at approximately 94.3 ppm (C2), 66.9 ppm (C4/C6), and 26.6 ppm (C5)[1][2]. For this compound, the C5 signal will be absent and a new signal corresponding to the dichlorinated carbon will appear at a significantly downfield-shifted position, typically in the range of 80-100 ppm, due to the strong deshielding effect of the two chlorine atoms.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,3-Dioxane | C2-H: ~4.85, C4/C6-H: ~3.91, C5-H: ~1.78 | C2: ~94.3, C4/C6: ~66.9, C5: ~26.6[1][2] |
| 5,5-Dimethyl-1,3-dioxane | C2-H: ~4.7, C4/C6-H: ~3.6, C5-CH₃: ~0.8-1.2 | C2: ~94, C4/C6: ~70, C5: ~32, C5-CH₃: ~22 |
| This compound (Predicted) | C2-H: ~5.0-5.2, C4/C6-H: ~4.0-4.2 | C2: ~95-97, C4/C6: ~70-75, C5: ~80-100 |
Table 1. Comparative NMR Data of 5,5-Disubstituted 1,3-Dioxane Derivatives. (Predicted values for this compound are based on general substituent effects and data from related compounds.)
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-dioxanes is characterized by strong C-O stretching vibrations in the region of 1200-1000 cm⁻¹. For this compound, the presence of the C-Cl bonds will introduce characteristic stretching vibrations in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position of these bands can be influenced by the overall molecular geometry.
| Compound | Key IR Absorptions (cm⁻¹) |
| 1,3-Dioxane | C-H stretch: 2960-2850, C-O stretch: 1200-1000 |
| This compound (Predicted) | C-H stretch: 2970-2860, C-O stretch: 1200-1000, C-Cl stretch: 800-600 |
Table 2. Key Infrared Absorption Frequencies. (Predicted values for this compound are based on typical group frequencies.)
Mass Spectrometry (MS)
The mass spectrum of 1,3-dioxane shows a molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of formaldehyde (CH₂O) and other small molecules. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance. The fragmentation is likely to involve the loss of a chlorine radical, followed by further fragmentation of the dioxane ring.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| 1,3-Dioxane | m/z 88 | [M-CH₂O]⁺, [M-C₂H₄O]⁺ |
| This compound (Predicted) | m/z 156, 158, 160 (isotope pattern) | [M-Cl]⁺, [M-HCl]⁺, fragmentation of the ring |
Table 3. Mass Spectrometry Data. (Predicted values for this compound are based on isotopic abundances and common fragmentation patterns of halogenated compounds.)
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of this compound involves the acid-catalyzed acetalization of 2,2-dichloro-1,3-propanediol with a formaldehyde source.
Materials:
-
2,2-dichloro-1,3-propanediol
-
Paraformaldehyde (or aqueous formaldehyde)
-
Anhydrous toluene or benzene
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dichloro-1,3-propanediol (1.0 eq), paraformaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add sufficient anhydrous toluene to immerse the reactants.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Standard pulse programs are used for acquiring one-dimensional spectra.
IR Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
-
Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry:
-
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
The sample is injected into the GC, and the separated components are introduced into the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the resulting ions is recorded.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Structure and Key Spectroscopic Positions
The following diagram highlights the general structure of this compound and the key atomic positions relevant for spectroscopic analysis.
Caption: Structure of this compound showing key atomic positions.
References
The Enigmatic Intermediate: A Cost-Benefit Analysis of 5,5-Dichloro-1,3-dioxane
A detailed cost-benefit analysis of 5,5-Dichloro-1,3-dioxane remains largely theoretical due to a notable absence of this compound in commercially available databases and peer-reviewed literature. This guide, therefore, presents a speculative analysis based on the known chemistry of related 1,3-dioxanes and chlorinated compounds, targeting researchers and professionals in drug development and chemical synthesis.
While specific experimental data for this compound is not publicly available, its chemical structure suggests potential applications as a synthetic intermediate. The presence of chlorine atoms on the C5 position of the dioxane ring could offer unique reactivity and functionality for the synthesis of more complex molecules. However, the lack of commercial availability implies that its synthesis would be a necessary first step for any application, adding to the overall cost and effort.
Synthesis and Potential Applications
The synthesis of this compound would likely proceed through the acetalization of 2,2-dichloro-1,3-propanediol with an appropriate aldehyde or ketone, catalyzed by an acid. The cost of the starting materials, particularly the dichlorinated diol, would be a significant factor in the overall cost of the final compound.
Potential applications could be envisioned in medicinal chemistry and materials science, where the dichloro-functionalized dioxane could serve as a rigid scaffold or be further modified to introduce other functional groups. The chlorine atoms could act as leaving groups for nucleophilic substitution reactions or participate in cross-coupling reactions, opening avenues for the synthesis of novel compounds.
Comparative Analysis with Alternatives
In the absence of direct data, a comparison with commercially available alternatives is necessary. For applications requiring a di-functionalized cyclic scaffold, researchers might consider other diols or their corresponding dioxanes, which are more readily available and have well-documented reactivity.
| Feature | This compound (Theoretical) | Readily Available Dioxane Alternatives (e.g., 5,5-dimethyl-1,3-dioxane) | Dichlorinated Acyclic Intermediates |
| Availability | Not commercially available | Commercially available | Varies, but many are available |
| Cost | High (requires custom synthesis) | Low to moderate | Low to high, depending on the specific compound |
| Synthesis Complexity | Requires synthesis of the dichlorinated diol precursor | Direct acetalization of a commercially available diol | Varies |
| Potential Reactivity | Unique reactivity at the C5 position | Generally stable, used as a protecting group | Versatile reactivity of C-Cl bonds |
| Toxicity/Hazards | Unknown, but likely a skin and eye irritant. Potential for formation of hazardous byproducts. | Well-documented, generally low toxicity. | Varies widely, many are toxic and/or carcinogenic. |
Experimental Protocols
As there are no published experimental protocols for the use of this compound, a general procedure for the synthesis of a 1,3-dioxane is provided below as a starting point for researchers interested in exploring this compound.
General Protocol for 1,3-Dioxane Synthesis:
-
To a solution of the diol (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane), add the aldehyde or ketone (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Synthesis and Workflow
To further illustrate the potential synthesis and a general experimental workflow, the following diagrams are provided.
Caption: Plausible synthetic pathway to this compound.
Caption: General experimental workflow for 1,3-dioxane synthesis.
Conclusion: A Call for Further Research
The cost-benefit analysis of this compound is currently hampered by a significant lack of available data. Its potential as a unique synthetic intermediate is intriguing, but the necessity of a multi-step synthesis from potentially expensive precursors presents a considerable economic barrier.
For researchers and drug development professionals, the decision to pursue the synthesis and application of this compound would depend on the specific synthetic challenge at hand and whether the potential benefits of its unique structure outweigh the costs and risks associated with its preparation and handling. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential and provide the necessary data for a comprehensive cost-benefit analysis. Until then, it remains an enigmatic but potentially valuable tool in the synthetic chemist's arsenal.
efficiency comparison of 5,5-Dichloro-1,3-dioxane in different solvent systems
This guide aims to provide a framework for approaching solvent system selection for reactions involving 5,5-Dichloro-1,3-dioxane by examining the principles of solvent effects and presenting data from analogous chemical systems.
Understanding Solvent Effects in Dioxane Chemistry
The choice of solvent can significantly impact the yield, reaction rate, and even the reaction pathway by influencing the solubility of reactants, the stabilization of transition states, and the interaction with reactive intermediates. For polar molecules like this compound, solvent polarity, proticity, and coordinating ability are key factors to consider.
Insights from Related Compounds
While a direct "apples-to-apples" comparison for this compound is not currently possible based on published literature, we can analyze the solvents used in the synthesis and reactions of similar molecules to infer potential performance.
For instance, the synthesis of 1,3-dichloroacetone, a related precursor, has been reported in solvents like acetonitrile and 1,4-dioxane. These aprotic polar solvents are capable of dissolving the polar reactants and intermediates without interfering with the reaction mechanism through hydrogen bonding.
In the synthesis of other chlorinated heterocyclic compounds, such as 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione, dichloromethane has been employed successfully. This highlights the utility of chlorinated solvents for reactions involving chlorinated substrates, likely due to favorable solubility characteristics.
Furthermore, studies on the recovery of methyl-substituted 1,3-dioxane from aqueous media have explored the use of aromatic hydrocarbons as extracting solvents, indicating their potential role in product purification and separation processes.
Experimental Design for Solvent Screening
To rigorously determine the optimal solvent system for a specific reaction of this compound, a systematic experimental approach is recommended. The following workflow outlines a logical progression for solvent screening:
Caption: A logical workflow for the systematic screening and selection of an optimal solvent system for a given reaction.
Hypothetical Data Presentation
To illustrate how such experimental data would be presented, the following table provides a hypothetical comparison of this compound reaction yields in different solvent systems. It is crucial to note that this data is illustrative and not based on published experimental results.
| Solvent System | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| Acetonitrile | 37.5 | 6 | 85 | 98 | Clean reaction profile |
| Dichloromethane (DCM) | 8.93 | 8 | 78 | 95 | Minor byproducts observed |
| 1,4-Dioxane | 2.21 | 12 | 65 | 92 | Slower reaction rate |
| Tetrahydrofuran (THF) | 7.58 | 10 | 72 | 94 | Moderate reaction rate |
| Toluene | 2.38 | 24 | 40 | 85 | Incomplete conversion, side reactions |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 92 | 90 | Faster rate, but more impurities |
Conclusion
While a definitive guide to the efficiency of this compound in different solvent systems awaits dedicated experimental investigation, researchers can make informed decisions by considering the principles of solvent chemistry and drawing parallels from related compounds. A systematic approach to solvent screening, as outlined in this guide, will be instrumental in identifying the optimal reaction conditions for this and other novel compounds, ultimately accelerating the pace of drug discovery and development. The scientific community would greatly benefit from future studies that systematically evaluate and publish such comparative data.
Safety Operating Guide
Navigating the Disposal of 5,5-Dichloro-1,3-dioxane: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling halogenated organic compounds such as 5,5-Dichloro-1,3-dioxane, adherence to strict disposal protocols is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards associated with this compound. Based on related compounds, it should be handled as a flammable liquid that may be harmful if swallowed, cause severe skin burns and eye damage, and be very toxic to aquatic life with long-lasting effects.[1][2] Dioxane compounds also have the potential to form explosive peroxides upon prolonged exposure to air.[3]
Personal Protective Equipment (PPE) and Safety Measures:
| Protective Equipment/Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and an apron. | To prevent skin contact, which can cause severe burns.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of potentially toxic vapors. |
| Handling | Use non-sparking tools and ground/bond containers and receiving equipment. | To prevent ignition of flammable vapors.[3] |
| Emergency Equipment | Ensure an eyewash station and safety shower are readily accessible. | For immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents.[1][3]
2. Containerization:
-
Use a compatible, leak-proof container, preferably the original container if it is in good condition.[4]
-
Keep the container tightly closed except when adding waste.[4][5]
-
Ensure the exterior of the container is clean and free of contamination.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).
-
Store flammable liquid waste in a fire-rated cabinet.[6]
-
Maintain an inventory of the accumulated waste.
4. Arranging for Disposal:
-
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.
-
Provide them with the completed hazardous waste label and any other required documentation.
5. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material and any contaminated soil into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific circumstances.
References
Personal protective equipment for handling 5,5-Dichloro-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5,5-Dichloro-1,3-dioxane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar chemicals, such as other chlorinated organic compounds and substituted dioxanes.
Immediate Safety Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2] |
| Skin | Chemical-resistant gloves and a lab coat or chemical-resistant apron | Select gloves made of a material resistant to chlorinated organic compounds. Regularly inspect gloves for signs of degradation or contamination and replace them frequently. A lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended.[1][2][3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for certain operations. | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] |
Experimental Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plan
A comprehensive operational and disposal plan is critical for the safe management of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the identity of the chemical and its associated hazards.
-
Keep the container tightly closed when not in use.[2]
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use compatible labware and equipment to prevent reactions.
-
Do not eat, drink, or smoke in areas where this chemical is handled.[3]
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure adequate ventilation during cleanup.
4. Disposal:
-
Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1][3]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
